Midostaurin (Standard)
Descripción
Structure
2D Structure
3D Structure
Propiedades
Key on ui mechanism of action |
It potently inhibits multiple receptor tyrosine kinases. Midostaurin and its major active metabolites CGP62221 and CGP52421 inhibit the activity of protein kinase C alpha (PKCalpha), VEGFR2, KIT, PDGFR and WT and/or mutant FLT3 tyrosine kinases. Inhibition of FLT3 receptor signalling cascades induces apoptosis of target leukemia cells expressing target receptors and mast cells, in addition to its antiproliferative activity toward multiple cancer cell lines. Midostaurin also interacts with organic anion transporter (OATP) 1A1 and multidrug resistance protein (MRP)-2 according to preliminary in vitro studies. |
|---|---|
Número CAS |
120685-11-2 |
Fórmula molecular |
C35H30N4O4 |
Peso molecular |
570.6 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,6S)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26+,32-,35+/m1/s1 |
Clave InChI |
BMGQWWVMWDBQGC-AKZXJVOYSA-N |
SMILES isomérico |
C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
SMILES canónico |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Apariencia |
Solid powder |
melting_point |
235-260 |
Otros números CAS |
120685-11-2 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
<1mg/mL |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4'-N-benzoyl staurosporine 4'-N-benzoylstaurosporine benzoylstaurosporine CGP 41 251 CGP 41251 CGP-41251 midostaurin N-((9S,10R,11R,13R)-10-methoxy-9-methyl-1-oxo-2,3,10,11,12,13-hexahydro-9,13-epoxy-1H,9H-diindolo(1,2,3-GH:3',2',1'-lm)pyrrolo(3,4-j)(1,7)benzodiazonin-11-yl)-n-methylbenzamide PKC 412 PKC-412 PKC412 Rydapt |
Origen del producto |
United States |
Foundational & Exploratory
Midostaurin in FLT3-Mutated Acute Myeloid Leukemia: A Technical Guide to its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML cases, approximately 30%, harbors mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with an aggressive disease course and poor prognosis.[2][3] Midostaurin, a multi-targeted kinase inhibitor, was the first targeted therapy approved for this patient population, representing a significant advancement in the treatment of AML.[4][5] This technical guide provides an in-depth analysis of the molecular mechanism of action of midostaurin in FLT3-mutated AML, detailing its interaction with the FLT3 receptor, inhibition of downstream signaling cascades, and the cellular consequences that underpin its therapeutic efficacy. Furthermore, this document summarizes key quantitative data, outlines relevant experimental protocols, and explores mechanisms of resistance.
The Role of FLT3 in AML Pathogenesis
The FLT3 receptor is a class III receptor tyrosine kinase crucial for the normal development, proliferation, and survival of hematopoietic stem and progenitor cells.[6][7] In a physiological state, the binding of its ligand (FL) induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within its cytoplasmic domain.[7][8] This activation initiates several downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which regulate essential cellular functions.[7][9]
In AML, two primary types of activating mutations lead to ligand-independent, constitutive activation of the FLT3 receptor:
-
Internal Tandem Duplications (FLT3-ITD): Occurring in about 23-25% of AML cases, these in-frame duplications within the juxtamembrane domain disrupt its autoinhibitory function, leading to constant kinase activity.[4][10][11] FLT3-ITD mutations are strongly correlated with a high leukemic burden, increased relapse rates, and reduced overall survival.[4][11]
-
Tyrosine Kinase Domain (TKD) Mutations: These are typically point mutations, most commonly at the D835 residue within the activation loop, and are found in approximately 7-8% of AML patients.[4][10] These mutations stabilize the active conformation of the kinase, also resulting in constitutive signaling.[12]
This unrelenting signaling drives uncontrolled proliferation and confers a survival advantage to leukemic blasts, making the mutated FLT3 receptor a prime therapeutic target.[8][9]
Midostaurin: Biochemical Profile and Core Mechanism
Midostaurin (N-benzoyl-staurosporine) is an orally administered, multi-targeted kinase inhibitor.[13] It functions primarily by competing with ATP for the binding site within the catalytic domain of various kinases.[6] While initially developed as a protein kinase C (PKC) inhibitor, its potent activity against both wild-type and mutated forms of the FLT3 receptor led to its development in AML.[4][14]
The core mechanism of action of midostaurin in FLT3-mutated AML is the direct inhibition of the FLT3 kinase. By binding to the ATP-binding pocket of the FLT3 receptor, midostaurin prevents its autophosphorylation, thereby blocking the constitutive activation caused by ITD and TKD mutations.[1][6] This "on-target" inhibition effectively shuts down the primary oncogenic driver in these leukemia cells.
Multi-Target Kinase Inhibition Profile
A defining characteristic of midostaurin is its activity against a broad spectrum of kinases beyond FLT3. This multi-targeted nature may contribute to its overall anti-leukemic effects, potentially by inhibiting other pro-survival pathways or affecting the bone marrow microenvironment.[15][16] The inhibitory profile of midostaurin and its active metabolites includes several kinases implicated in oncogenesis.[1][16]
// Edges FLT3 -> STAT5 [arrowhead=normal]; FLT3 -> RAS [arrowhead=normal]; FLT3 -> PI3K [arrowhead=normal];
RAS -> RAF -> MEK -> ERK; PI3K -> AKT -> mTOR;
STAT5 -> Proliferation; ERK -> Proliferation; mTOR -> Proliferation;
Midostaurin -> FLT3 [label="Inhibits\nAutophosphorylation", arrowhead=tee, style=dashed, color="#EA4335", fontcolor="#202124"];
{rank=same; Midostaurin; FLT3;} {rank=same; STAT5; RAS; PI3K;} {rank=same; RAF; AKT;} {rank=same; MEK; mTOR;} {rank=same; ERK;} } .dot Figure 1: Midostaurin inhibits constitutive FLT3 signaling pathways.
Inhibition of Downstream Signaling
By blocking FLT3 autophosphorylation, midostaurin abrogates the downstream signaling pathways that are aberrantly activated in FLT3-mutated AML.[1] This results in:
-
Inhibition of STAT5: Constitutively active FLT3 strongly phosphorylates STAT5, a key transcription factor promoting cell survival and proliferation.[7] Midostaurin treatment leads to decreased STAT5 phosphorylation.[17]
-
Downregulation of the PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. Midostaurin attenuates the phosphorylation of AKT, a central node in this cascade.[17]
-
Downregulation of the RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a primary regulator of cell proliferation. Midostaurin inhibits the activation of ERK.[15]
The collective inhibition of these pathways culminates in the induction of cell cycle arrest and apoptosis in FLT3-mutated leukemic cells.[14]
Role of Active Metabolites
Midostaurin is metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: CGP 62221 and CGP 52421.[1][18] Both metabolites are pharmacologically active and contribute to the overall therapeutic effect by also inhibiting FLT3 and other kinases.[13][17] Notably, CGP 52421 has a longer half-life and accumulates to higher concentrations in the plasma than the parent drug, suggesting it plays a significant role in sustained target inhibition.[19] This complex interplay between midostaurin and its metabolites is crucial for its clinical efficacy.[16]
Quantitative Data Summary
The efficacy of midostaurin has been quantified in numerous preclinical and clinical studies. The following tables summarize key data regarding its kinase inhibition profile, clinical trial outcomes, and pharmacokinetic properties.
Table 1: Kinase Inhibition Profile of Midostaurin and Metabolites
| Kinase Target | Midostaurin IC₅₀ (nM) | CGP 52421 IC₅₀ (nM) | CGP 62221 IC₅₀ (nM) | Reference(s) |
|---|---|---|---|---|
| FLT3-ITD | <10 | ~10 | Not Reported | [14] |
| FLT3 (Wild Type) | ~11 | Not Reported | Not Reported | [1] |
| KIT D816V | ~80 | Not Reported | Not Reported | [20] |
| SYK | 20.8 | Not Reported | Not Reported | [21] |
| PDGFR | 80 | Not Reported | Not Reported | [20] |
| VEGFR2 | Not Reported | Not Reported | Not Reported | [1] |
| PKCα | ~50 | 100-200 | ~50 | [1] |
Note: IC₅₀ values can vary based on assay conditions. This table provides representative values from the literature.
Table 2: Clinical Efficacy in Newly Diagnosed FLT3-Mutated AML (RATIFY Trial)
| Endpoint | Midostaurin + Chemo (n=360) | Placebo + Chemo (n=357) | Hazard Ratio (HR) | P-value | Reference(s) |
|---|---|---|---|---|---|
| Median Overall Survival | 74.7 months | 25.6 months | 0.78 | 0.009 | [22] |
| 4-Year Overall Survival | 51.4% | 44.3% | - | - | [22] |
| Median Event-Free Survival | 8.2 months | 3.0 months | 0.78 | 0.002 | [22] |
| Complete Remission (CR) Rate | 59% | 54% | - | 0.15 | [23] |
Data from the pivotal Phase III RATIFY (CALGB 10603) trial in patients aged 18-59 years.[22][24]
Table 3: Pharmacokinetic Properties of Midostaurin and its Metabolites
| Parameter | Midostaurin | CGP 62221 | CGP 52421 | Reference(s) |
|---|---|---|---|---|
| Time to Cₘₐₓ (Tₘₐₓ) | 1-3 hours | - | - | [1][13] |
| Protein Binding | >99.8% (primarily to AAG) | - | - | [1] |
| Metabolism | Hepatic (CYP3A4) | - | - | [1][18] |
| Relative Plasma Concentration (Steady State) | 1x | Accumulates, then declines | Accumulates to ~7x parent drug | [19] |
AAG: α-1 acidic glycoprotein.
Key Experimental Protocols
The mechanism of action of midostaurin has been elucidated through a series of standard preclinical experiments. The methodologies for these key assays are outlined below.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of midostaurin against a specific kinase (e.g., recombinant FLT3-ITD).
-
Methodology:
-
Reaction Setup: Recombinant human kinase is incubated in a reaction buffer containing a specific peptide substrate and MgCl₂.
-
Compound Addition: A serial dilution of midostaurin (or control compound) is added to the reaction wells.
-
Initiation: The kinase reaction is initiated by the addition of ATP, often radiolabeled with ³²P or ³³P ([γ-³²P]ATP).
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Measurement: The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified. This is typically done by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity via scintillation counting.
-
Data Analysis: The percentage of kinase inhibition relative to a vehicle control is plotted against the log of the inhibitor concentration, and the IC₅₀ value is calculated using a non-linear regression model.
-
Cell-Based Proliferation/Viability Assay
-
Objective: To assess the effect of midostaurin on the growth and viability of FLT3-mutated AML cell lines (e.g., MOLM-14, MV4-11).
-
Methodology:
-
Cell Seeding: Cells are seeded at a defined density into 96-well microplates.
-
Treatment: Cells are treated with a range of concentrations of midostaurin or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 48 to 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay. Common methods include:
-
MTT Assay: Measures mitochondrial reductase activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP levels, which correlate with the number of metabolically active cells.
-
-
Data Analysis: The signal (absorbance or luminescence) is normalized to the vehicle control, and the dose-response curve is used to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀.
-
Western Blotting for Phospho-Protein Analysis
-
Objective: To directly visualize the inhibition of FLT3 autophosphorylation and downstream signaling proteins.
-
Methodology:
-
Cell Treatment: FLT3-mutated AML cells are treated with midostaurin at various concentrations and for different time points.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-FLT3, anti-phospho-STAT5, anti-phospho-AKT, anti-phospho-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imaging system.
-
Analysis: The membrane is often stripped and re-probed with antibodies for the total (phosphorylated and unphosphorylated) forms of the proteins to confirm equal loading and assess the specific decrease in phosphorylation.
-
Mechanisms of Resistance
Despite the success of midostaurin, primary and secondary resistance remains a significant clinical challenge.[25] Resistance can emerge through various molecular mechanisms that allow leukemic cells to survive and proliferate despite the presence of the drug.
-
On-Target Resistance (Secondary FLT3 Mutations): The most direct form of resistance involves the acquisition of new mutations within the FLT3 gene itself. The "gatekeeper" mutation F691L, located at the drug-binding pocket, can sterically hinder midostaurin binding, rendering the inhibitor ineffective while preserving kinase activity.[12][26]
-
Off-Target Resistance (Bypass Signaling): Leukemic cells can develop resistance by activating alternative signaling pathways that bypass their dependency on FLT3. This is a common mechanism and can involve:
-
Acquisition of mutations in parallel pathways: Mutations in genes like NRAS, KRAS, or IDH2 can activate the MAPK or other signaling cascades independently of FLT3.[9][12]
-
Upregulation of other kinases: Increased expression or activation of other receptor tyrosine kinases, such as AXL, or downstream kinases like PIM1, can provide alternative pro-survival signals.[12]
-
-
Clonal Evolution: AML is a clonally heterogeneous disease. Treatment with midostaurin and chemotherapy exerts a strong selective pressure, which can lead to different outcomes. At relapse, some patients may have persistence of the original FLT3-ITD clone, which has acquired new resistance mutations.[11][23] In other cases, the FLT3-ITD clone is eradicated, but a pre-existing or newly emerged FLT3-negative subclone with different driver mutations expands to cause relapse.[11][23]
Conclusion
Midostaurin represents a landmark in the targeted therapy of AML. Its mechanism of action is centered on the potent, direct inhibition of the constitutively active FLT3 receptor, a key oncogenic driver in a significant subset of AML patients. By binding to the ATP pocket of FLT3, midostaurin prevents receptor autophosphorylation, leading to the shutdown of critical downstream pro-survival and proliferative signaling pathways, including STAT5, PI3K/AKT, and MAPK. The clinical efficacy of midostaurin is further supported by the activity of its major metabolites, which also inhibit FLT3 and other kinases. While its multi-targeted profile may contribute to its overall anti-leukemic effect, the development of resistance through on-target mutations and bypass pathway activation remains a critical challenge. A thorough understanding of this mechanism of action is essential for the rational design of combination therapies and the development of next-generation inhibitors to overcome resistance and further improve outcomes for patients with FLT3-mutated AML.
References
- 1. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Midostaurin: First Targeted Therapy in AML Is Potentially Practice Changing - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Midostaurin Approved for AML with FLT3 Mutations - NCI [cancer.gov]
- 6. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-term effects of midostaurin in FLT3-mutant AML: the RATIFY trial [aml-hub.com]
- 11. ashpublications.org [ashpublications.org]
- 12. mdpi.com [mdpi.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. ascopubs.org [ascopubs.org]
- 20. dash.harvard.edu [dash.harvard.edu]
- 21. oncotarget.com [oncotarget.com]
- 22. Adding Midostaurin to Chemotherapy in AML With FLT3 Mutation - The ASCO Post [ascopost.com]
- 23. Clonal evolution of acute myeloid leukemia with FLT3-ITD mutation under treatment with midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Multikinase Inhibitor Midostaurin in Newly Diagnosed AML Patients with FLT3 Mutations: Results of the CALGB 10603/RATIFY Trial - Conference Correspondent [conference-correspondent.com]
- 25. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Preclinical Profile of Midostaurin in Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin (formerly known as PKC412) is a multi-targeted kinase inhibitor that has emerged as a significant therapeutic agent in the management of specific subtypes of leukemia, particularly Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3 (FLT3) mutations. This technical guide provides an in-depth overview of the preclinical studies that have elucidated the mechanism of action, efficacy, and limitations of midostaurin in leukemic models. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-leukemic therapies.
Mechanism of Action
Midostaurin is a potent, orally bioavailable inhibitor of multiple protein kinases that are critical for the proliferation and survival of leukemic cells. Its primary targets include:
-
FLT3: Midostaurin inhibits both wild-type (WT) and mutated forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation. Midostaurin binds to the ATP-binding site of the FLT3 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.
-
KIT: The receptor tyrosine kinase KIT is another important target of midostaurin, particularly the D816V mutation found in systemic mastocytosis.
-
SYK (Spleen Tyrosine Kinase): Midostaurin has been shown to be a dual inhibitor of FLT3 and SYK. SYK can be constitutively activated in FLT3-ITD positive AML and its inhibition may contribute to the anti-leukemic activity of midostaurin.
-
Other Kinases: Midostaurin also inhibits other kinases involved in cancer cell signaling, such as platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and protein kinase C (PKC).
The inhibition of these kinases by midostaurin leads to the suppression of key downstream signaling pathways, including the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways, ultimately resulting in cell cycle arrest and apoptosis of leukemic cells.
Signaling Pathway of Midostaurin's Action on FLT3-ITD
Caption: Midostaurin inhibits the constitutively active FLT3-ITD receptor, blocking downstream signaling pathways.
In Vitro Efficacy
Midostaurin has demonstrated potent anti-proliferative and pro-apoptotic activity in a wide range of leukemia cell lines in vitro. Its efficacy is most pronounced in cell lines harboring FLT3 mutations, but it also shows activity in FLT3-WT cell lines, likely due to its multi-targeted nature.
Table 1: In Vitro Anti-proliferative Activity of Midostaurin in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | FLT3 Status | IC50 (nM) | Reference |
| MOLM-14 | AML | FLT3-ITD | ~3 | |
| MV4-11 | AML | FLT3-ITD | 10 | |
| Ba/F3-FLT3-ITD | Pro-B | FLT3-ITD | ≤10 | |
| Ba/F3-FLT |
The Odyssey of a Multi-Kinase Inhibitor: A Technical Guide to the Discovery and Development of Midostaurin
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide chronicles the journey of Midostaurin (Rydapt®), from its origins as a derivative of a natural product to its approval as a targeted therapy for specific hematological malignancies. We will delve into the core scientific and clinical aspects of its discovery, mechanism of action, preclinical evaluation, and clinical development, with a focus on the technical details relevant to researchers and drug development professionals.
Discovery and Origins: From Staurosporine to a Multi-Kinase Inhibitor
Midostaurin, initially known as CGP41251 or PKC412, was first synthesized in 1986 by Giorgio Caravatti.[1][2] It emerged from a medicinal chemistry program aimed at improving the selectivity of staurosporine, a natural alkaloid isolated from Streptomyces staurosporeus, towards Protein Kinase C (PKC).[1] Staurosporine itself was a potent but non-selective kinase inhibitor.[1] The initial development of Midostaurin focused on its potential as a PKC inhibitor for various indications, including solid tumors.[1][2]
Early preclinical studies revealed that Midostaurin inhibited cell proliferation by interfering with the cell cycle and demonstrated anti-tumor activity in murine xenograft models of various solid tumors, including lung, colon, breast, melanoma, and glioblastoma.[1][2] However, its journey took a pivotal turn with the discovery of its potent inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] This discovery, years after its initial synthesis, repositioned Midostaurin as a promising agent for hematological malignancies, particularly Acute Myeloid Leukemia (AML), where activating mutations in FLT3 are a common and poor prognostic factor.[1][3]
Mechanism of Action: A Multi-Targeted Approach
Midostaurin is a multi-targeted kinase inhibitor, exerting its effects by binding to the ATP-binding site of several key kinases involved in cell signaling, proliferation, and survival.[3] Its primary targets include FLT3 (both wild-type and mutated forms), KIT (including the D816V mutation), Protein Kinase C (PKCα/β/γ), VEGFR2, and PDGFR.[3][4][5]
Inhibition of FLT3 Signaling in Acute Myeloid Leukemia (AML)
Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are found in approximately 30% of AML patients and lead to constitutive activation of the receptor, driving uncontrolled proliferation of leukemic blasts.[3][6][7] Midostaurin potently inhibits both wild-type and mutant FLT3, thereby blocking downstream signaling pathways crucial for leukemic cell survival and proliferation, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[4][6][8] This inhibition ultimately induces apoptosis in FLT3-expressing leukemia cells.[4]
Inhibition of KIT Signaling in Systemic Mastocytosis
In advanced systemic mastocytosis (SM), a key driver is the activating mutation D816V in the KIT proto-oncogene receptor tyrosine kinase.[1][3] Midostaurin effectively inhibits this mutant form of KIT, leading to the control of abnormal mast cell proliferation and survival.[3][9]
Preclinical Evaluation
The preclinical development of Midostaurin involved a range of in vitro and in vivo studies to characterize its activity, selectivity, and pharmacokinetic profile.
In Vitro Kinase and Cell-Based Assays
Midostaurin's inhibitory activity was evaluated against a panel of kinases and various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Midostaurin
| Target Kinase/Cell Line | IC50 (nM) | Reference |
| Kinases | ||
| PKCα | 80 - 500 | [5] |
| PKCβ | 80 - 500 | [5] |
| PKCγ | 80 - 500 | [5] |
| Syk | 20.8 - 95 | [10][11] |
| Flk-1 (VEGFR2) | 80 - 500 | [5] |
| Akt | 80 - 500 | [5] |
| PKA | 80 - 500 | [5] |
| c-Kit | 80 - 500 | [5] |
| c-Fgr | 80 - 500 | [5] |
| c-Src | 80 - 500 | [5] |
| FLT3 | 80 - 500 | [5] |
| PDGFRβ | 80 - 500 | [5] |
| VEGFR1 | 80 - 500 | [5] |
| Cell Lines | ||
| EOL-1 (human) | 3.8 | [5] |
| MOLM13 (human) | 4.7 | [5] |
| MV4-11 (human) | 12 | [5] |
| Ba/F3-FLT3-ITD+TEL-SYK | 3.0 | [10] |
| Ba/F3-FLT3-ITD | 6.3 | [10] |
Experimental Protocols: Key Preclinical Assays
-
Kinase Inhibition Assays: The inhibitory activity of Midostaurin against purified kinases was typically determined using radiometric or fluorescence-based assays. These assays measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated.
-
Cell Proliferation Assays (MTS/Cell Titer-Blue): The anti-proliferative effects of Midostaurin on cancer cell lines were commonly assessed using colorimetric assays such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or Cell Titer-Blue assays. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells. Cells are seeded in microplates and treated with a range of Midostaurin concentrations for a specified period (e.g., 72 hours). The absorbance or fluorescence is then measured, and the IC50 value for cell growth inhibition is determined.
-
In Vivo Xenograft Models: To evaluate the in vivo efficacy of Midostaurin, human cancer cell lines were implanted into immunocompromised mice. Once tumors were established, the mice were treated with Midostaurin or a vehicle control. Tumor growth was monitored over time, and at the end of the study, tumors were excised and weighed. These studies demonstrated Midostaurin's ability to inhibit tumor growth in a living organism.[1][2]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of Midostaurin and its active metabolites is crucial for understanding its clinical activity and potential for drug-drug interactions.
Table 2: Pharmacokinetic Parameters of Midostaurin and its Major Metabolites
| Parameter | Midostaurin | CGP62221 | CGP52421 | Reference |
| Time to Max. Concentration (Tmax) | 1-3 hours (fasting) | - | - | [4][12] |
| Volume of Distribution (Vd) | 95.2 L | - | - | [4] |
| Plasma Protein Binding | >99.8% | >99.8% | >99.8% | [4] |
| Metabolism | Primarily via CYP3A4 | Metabolized by CYP3A4 | Metabolized by CYP3A4 | [4][13] |
| Elimination Half-life | ~21 hours | ~32 hours | ~482 hours | [4] |
| Clearance (initial formation) | - | 1.47 L/h | 0.501 L/h | [4] |
| Excretion | ~95% in feces (91% as metabolites) | - | - | [4] |
Midostaurin is primarily metabolized in the liver by the CYP3A4 enzyme into two major active metabolites: CGP62221 (O-demethylation product) and CGP52421 (a hydroxyl derivative).[4][13][14] Both metabolites contribute to the overall pharmacological activity of the drug.[9] The long half-life of CGP52421 suggests its potential for sustained activity.[4][13]
Clinical Development and Trials
The clinical development of Midostaurin for AML and advanced SM involved several key trials that established its efficacy and safety profile.
The RATIFY Trial (CALGB 10603)
The pivotal Phase III RATIFY trial was a randomized, double-blind, placebo-controlled study that evaluated the addition of Midostaurin to standard induction and consolidation chemotherapy in adult patients (18-60 years) with newly diagnosed FLT3-mutated AML.[1][2][15]
Table 3: Key Outcomes of the RATIFY Trial
| Outcome | Midostaurin + Chemotherapy | Placebo + Chemotherapy | p-value | Reference |
| Median Overall Survival | 74.7 months | 25.6 months | 0.009 | [15] |
| 5-year Event-Free Survival Rate | 45.2% | 30.1% | 0.044 | [15] |
The RATIFY trial demonstrated a significant improvement in both overall survival and event-free survival with the addition of Midostaurin, leading to its approval for this indication.[1][2][15]
Clinical Trial in Advanced Systemic Mastocytosis
A single-arm, open-label Phase II study investigated the efficacy of Midostaurin monotherapy in patients with advanced systemic mastocytosis.[16] Of the 89 patients with organ damage, 60% responded to the treatment, with 45% achieving a major response, defined as the complete resolution of at least one type of organ damage.[16] The median overall survival was 33.9 months, a significant improvement over historical outcomes.[16]
Experimental Protocol: RATIFY Trial Design
Synthesis
Midostaurin is prepared by a semi-synthetic process starting from staurosporine, which is produced by fermentation of the bacterium Streptomyces staurosporeus. The key step in the synthesis is the benzoylation of staurosporine.[17]
References
- 1. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Midostaurin Approved for AML with FLT3 Mutations - NCI [cancer.gov]
- 17. WO2020200945A1 - Process for the preparation of midostaurin with high purity - Google Patents [patents.google.com]
In vitro anti-proliferative activity of Midostaurin
An In-Depth Technical Guide to the In Vitro Anti-Proliferative Activity of Midostaurin
Introduction
Midostaurin (PKC412) is a multi-targeted kinase inhibitor that represents a significant advancement in the treatment of specific hematological malignancies.[1][2] Originally derived from the natural product staurosporine, it was initially investigated as a protein kinase C (PKC) inhibitor.[3][4] Subsequent research revealed its potent inhibitory activity against a range of kinases, most notably FMS-like tyrosine kinase 3 (FLT3) and KIT, which are crucial drivers in certain cancers.[2][5] This broad-spectrum activity has led to its approval by the U.S. Food and Drug Administration (FDA) for the treatment of newly diagnosed FLT3-mutation-positive acute myeloid leukemia (AML) and for advanced systemic mastocytosis (SM), mast cell leukemia (MCL), and SM with associated hematological neoplasm (SM-AHN).[4][6] This guide provides a detailed overview of the in vitro anti-proliferative mechanisms of Midostaurin, supported by quantitative data, experimental protocols, and pathway visualizations.
Mechanism of Action: A Multi-Kinase Inhibition Profile
Midostaurin exerts its anti-proliferative effects by competitively binding to the ATP-binding site of multiple kinases, thereby inhibiting their catalytic activity and blocking downstream signaling pathways essential for cell proliferation and survival.[5] Its primary targets include both wild-type and mutated forms of FLT3 and KIT.[5][6] Mutations in these receptor tyrosine kinases, such as FLT3 internal tandem duplications (FLT3-ITD) or KIT D816V, lead to their constitutive activation, promoting uncontrolled cell growth.[5][7]
Midostaurin's inhibitory profile extends to a variety of other kinases, including:
-
Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ)[3]
-
Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2)[6][8]
-
Src family kinases[3]
By inhibiting these targets, Midostaurin disrupts key signaling cascades such as the STAT5, PI3K/AKT, and RAS/MAPK pathways, which are critical for cell cycle progression and the suppression of apoptosis.[3][11][12]
Quantitative Analysis of Anti-Proliferative Activity
The efficacy of Midostaurin has been quantified across numerous cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). These studies demonstrate potent, submicromolar activity, particularly in cells harboring FLT3 mutations.
Table 1: IC50 Values of Midostaurin in Various Cancer Cell Lines
| Cell Line | Cancer Type | FLT3/KIT Status | IC50 (µM) | Assay Duration (h) | Assay Type | Reference(s) |
|---|---|---|---|---|---|---|
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | 0.0047 | 72 | MTS Assay | [8] |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.012 | 72 | Cell Titer-Blue | [8] |
| EOL-1 | Eosinophilic Leukemia | - | 0.0038 | 72 | MTS Assay | [8] |
| Ba/F3-FLT3-ITD | Pro-B Lymphocyte | FLT3-ITD (Transfected) | < 0.01 | - | Proliferation Assay | [4][12] |
| CT26 | Colorectal Carcinoma | - | 5.6 | 24 | - | [13] |
| HCT116 | Colorectal Carcinoma | - | 3.6 | 24 | - | [13] |
| SW480 | Colorectal Carcinoma | - | 8.8 | 24 | - | [13] |
| THP1 | Acute Myeloid Leukemia | FLT3-WT | 0.916 | 48 | - | [14] |
| HMC-1.2 | Mast Cell Leukemia | KIT D816V | 0.05 - 0.25 | - | Proliferation Assay | [7] |
| Ba/F3-TEL-SYK | Pro-B Lymphocyte | SYK (Activated) | 0.101 | 72 | Proliferation Assay |[10] |
Effects on Cell Cycle Progression and Apoptosis
Midostaurin's anti-proliferative activity is mediated through two primary cellular processes: the induction of cell cycle arrest and the promotion of apoptosis (programmed cell death).
Cell Cycle Arrest
In vitro studies have consistently shown that Midostaurin treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[13][14] This arrest prevents cancer cells from proceeding through mitosis, thereby halting their proliferation.[4]
Table 2: Effect of Midostaurin on Cell Cycle Distribution
| Cell Line | Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference(s) |
|---|---|---|---|---|---|
| CT26 | Control | - | - | 14.1 ± 0.8 | [13] |
| CT26 | Midostaurin (20 µM) | - | - | 83.0 ± 1.5 | [13] |
| THP1 | Control | - | - | 9.5 | [14] |
| THP1 | Midostaurin (400 nM) | - | - | 20.1 | [14] |
| THP1 | Midostaurin (800 nM) | - | - | 36.4 |[14] |
Induction of Apoptosis
By inhibiting pro-survival signaling pathways, Midostaurin triggers apoptosis in cancer cells.[3][12] This effect is often evaluated by measuring the externalization of phosphatidylserine using Annexin V staining or by observing the cleavage of key apoptotic proteins like PARP.[15][16] Studies combining Midostaurin with other agents, such as the BCL-2 inhibitor venetoclax, have shown a synergistic induction of apoptosis in AML cells.[16][17]
Table 3: Apoptosis Induction by Midostaurin in FLT3-ITD AML Cells
| Cell Line / Sample | Treatment | % Apoptotic Cells (Annexin V+) | Assay Duration (h) | Reference(s) |
|---|---|---|---|---|
| MOLM-13 | Midostaurin (10 nM) | ~20% | 24 | [16] |
| MOLM-13 | Venetoclax (100 nM) | ~15% | 24 | [16] |
| MOLM-13 | Midostaurin (10 nM) + Venetoclax (100 nM) | ~75% | 24 | [16] |
| MV4-11 | Midostaurin (10 nM) | ~30% | 24 | [16] |
| MV4-11 | Venetoclax (500 nM) | ~20% | 24 | [16] |
| MV4-11 | Midostaurin (10 nM) + Venetoclax (500 nM) | ~80% | 24 |[16] |
Key Experimental Protocols
The in vitro anti-proliferative activity of Midostaurin is assessed using a set of standard cell biology techniques.
Protocol 1: Cell Viability / Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for adherence (for adherent cells).[19]
-
Compound Treatment: Treat cells with a range of Midostaurin concentrations and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm. Cell viability is calculated relative to untreated control cells.
Protocol 2: Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the translocation of phosphatidylserine (PS) to the outer cell membrane.[20][21] Annexin V, a protein with high affinity for PS, is fluorescently labeled. Propidium Iodide (PI), a fluorescent nuclear stain, is used to differentiate apoptotic (PI-negative) from necrotic or late-stage apoptotic (PI-positive) cells.[22]
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with Midostaurin for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[22]
-
Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[20]
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[21]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[21]
-
Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[22]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13] PI is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with Midostaurin as required.
-
Harvesting: Harvest cells and wash with PBS.
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice. This permeabilizes the cell membrane.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. A histogram of fluorescence intensity reveals the percentage of cells in each phase of the cell cycle.
Conclusion
Midostaurin demonstrates potent in vitro anti-proliferative activity against a wide range of cancer cell lines, particularly those driven by mutations in the FLT3 and KIT kinases. Its mechanism of action involves the simultaneous inhibition of multiple signaling pathways crucial for cancer cell survival and growth. This multi-targeted approach leads to profound cytostatic and cytotoxic effects, manifested as G2/M cell cycle arrest and the robust induction of apoptosis. The standardized protocols detailed in this guide provide a framework for the continued investigation and characterization of Midostaurin and other kinase inhibitors in a preclinical research setting.
References
- 1. ashpublications.org [ashpublications.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Midostaurin: a magic bullet that blocks mast cell expansion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Midostaurin Modulates Tumor Microenvironment and Enhances Efficacy of Anti-PD-1 against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. MTT Assay [protocols.io]
- 20. abpbio.com [abpbio.com]
- 21. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Midostaurin in Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midostaurin (PKC412) is a multi-targeted kinase inhibitor that has demonstrated significant efficacy in the treatment of various hematological malignancies, most notably FLT3-mutated Acute Myeloid Leukemia (AML) and advanced Systemic Mastocytosis (SM).[1][2][3] A cornerstone of its therapeutic action is the induction of apoptosis in cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms by which midostaurin triggers programmed cell death, details key experimental protocols for its study, and presents quantitative data to support its pro-apoptotic activity.
Introduction to Midostaurin
Midostaurin is an orally administered, semi-synthetic derivative of the alkaloid staurosporine.[4] It functions as a broad-spectrum kinase inhibitor, targeting a range of kinases implicated in oncogenesis.[4][5][6] Its approval for specific cancers, particularly those driven by mutations in the FMS-like tyrosine kinase 3 (FLT3), marked a significant advancement in targeted cancer therapy.[1][2][7] The clinical efficacy of midostaurin is tightly linked to its ability to halt aberrant cell proliferation and induce apoptosis.[1][3]
Mechanism of Action: Induction of Apoptosis
Midostaurin's pro-apoptotic effects are multifactorial, stemming from its inhibition of several key signaling kinases.
Inhibition of FLT3 and Downstream Pathways
The primary target of midostaurin in AML is the FLT3 receptor tyrosine kinase.[6][7] Mutations in FLT3, such as internal tandem duplications (FLT3-ITD), lead to its constitutive activation, driving uncontrolled proliferation and survival of leukemic cells.[6][8]
Midostaurin binds to the ATP-binding site of both wild-type and mutated FLT3, inhibiting its autophosphorylation.[6][8][9] This blockade disrupts critical downstream pro-survival signaling cascades:[9]
-
PI3K/AKT Pathway: Inhibition of this pathway reduces cell survival and proliferation signals.
-
MAPK/ERK Pathway: Disruption of this pathway contributes to cell cycle arrest and apoptosis.
-
STAT5 Pathway: Blocking STAT5 activation, a key transcription factor for survival genes, is crucial for inducing apoptosis.
Inhibition of these pathways culminates in cell cycle arrest, primarily at the G1 phase, and the initiation of apoptosis.[3][10][11]
Modulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. Midostaurin shifts the balance towards apoptosis by downregulating anti-apoptotic proteins. Specifically, treatment with midostaurin has been shown to decrease the levels of Mcl-1 and Bcl-xL in mutant FLT3-expressing cells.[12][13]
The downregulation of Mcl-1 is particularly significant. Mcl-1 sequesters the pro-apoptotic protein Bim. By reducing Mcl-1 levels, midostaurin leads to the release of Bim, which can then activate the apoptotic cascade.[14] This mechanism is the basis for the observed synergistic effect between midostaurin and the Bcl-2 inhibitor venetoclax, which frees Bim from Bcl-2, leading to a potent induction of apoptosis.[10][14][15]
Caspase Activation
The downstream effect of midostaurin's action is the activation of the caspase cascade, a hallmark of apoptosis. Inhibition of FLT3 signaling leads to the activation of initiator caspases (e.g., Caspase-9) which in turn cleave and activate executioner caspases (e.g., Caspase-3 and -7).[13] Activated Caspase-3 then cleaves cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[16]
Quantitative Data on Midostaurin's Activity
The potency of midostaurin in inhibiting cell proliferation and inducing apoptosis is typically quantified by the half-maximal inhibitory concentration (IC50).
| Cell Line | FLT3 Status | Assay Type | IC50 (nM) | Reference(s) |
| Ba/F3-FLT3-ITD | Mutant | Not Specified | < 10 | [8] |
| Ba/F3-FLT3-ITD | Mutant | Not Specified | 6.3 | |
| MOLM13 | Mutant | MTS Assay (72h) | 4.7 | [5] |
| MV4-11 | Mutant | Cell Titer-Blue (72h) | 12.0 | [5] |
| EOL-1 | Not Specified | MTS Assay (72h) | 3.8 | [5] |
| THP-1 | Wild-Type | MTT Assay | 916 | [17] |
Experimental Protocols
Investigating the pro-apoptotic effects of midostaurin involves a series of well-established cellular and molecular biology techniques.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.[9][14]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[9]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium.
-
Treatment: Add various concentrations of midostaurin to the wells and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow formazan crystal formation.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[12]
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[17]
Protocol:
-
Cell Collection: Induce apoptosis with midostaurin. Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension (~1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[18]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6][18]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases.
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of the substrate by activated caspase-3/7 releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[2][15]
Protocol (using a commercial kit like Caspase-Glo® 3/7):
-
Cell Plating: Seed cells in a white-walled 96-well plate. Treat with midostaurin to induce apoptosis.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[2]
-
Assay: Remove the plate from the incubator. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture.[15]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.[2]
-
Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.
Western Blotting for Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key apoptosis-regulating proteins.[5]
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., Bcl-2, Mcl-1, cleaved Caspase-3, cleaved PARP). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[8]
Protocol:
-
Lysate Preparation: Treat cells with midostaurin. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Midostaurin effectively induces apoptosis in cancer cells, primarily through the inhibition of the FLT3 signaling pathway. This action leads to the suppression of downstream pro-survival signals (PI3K/AKT, MAPK/ERK, STAT5), a pro-apoptotic shift in the balance of Bcl-2 family proteins, and the activation of the caspase cascade. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the pro-apoptotic effects of midostaurin and other kinase inhibitors, facilitating further research and development in targeted cancer therapy.
References
- 1. Caspase-3/7 activity assay and cell apoptosis analysis [bio-protocol.org]
- 2. promega.com [promega.com]
- 3. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. ulab360.com [ulab360.com]
- 16. researchgate.net [researchgate.net]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Methodological & Application
Application Note: Western Blot Protocol for Detecting Phospho-FLT3 Inhibition by Midostaurin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the inhibitory activity of midostaurin on FMS-like tyrosine kinase 3 (FLT3) phosphorylation in cancer cell lines using Western blotting.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor and are associated with a poor prognosis in Acute Myeloid Leukemia (AML).[1][2] This constitutive activation drives uncontrolled cell proliferation through downstream signaling pathways, including STAT5, PI3K/Akt, and RAS/MAPK.[3][4]
Midostaurin is an orally administered, multi-targeted kinase inhibitor that potently inhibits both wild-type and mutated FLT3, in addition to other kinases like KIT, PDGFR, and VEGFR2.[1][3][5] It functions by binding to the ATP-binding site of the FLT3 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[1] Western blotting is a crucial immunoassay for verifying the mechanism of action of kinase inhibitors like midostaurin by measuring the phosphorylation status of the target protein. This protocol details the steps to evaluate the effect of midostaurin on FLT3 phosphorylation at tyrosine 591 (Tyr591), a key residue in the activation loop.
FLT3 Signaling and Midostaurin Inhibition
The diagram below illustrates the primary signaling pathways activated by the FLT3 receptor and the inhibitory action of midostaurin.
Caption: Midostaurin inhibits FLT3 autophosphorylation, blocking downstream pro-survival pathways.
Experimental Workflow
The overall workflow for the Western blot experiment is outlined below.
Caption: Key steps for Western blot analysis of p-FLT3 inhibition.
Materials and Reagents
Key Reagents and Buffers
| Reagent / Buffer | Component | Concentration / Amount |
| Cell Lysis Buffer | RIPA Buffer (or similar) | - |
| Protease Inhibitor Cocktail | 1X | |
| Phosphatase Inhibitor Cocktail | 1X | |
| Laemmli Sample Buffer | 2-Mercaptoethanol or DTT | 5-10% (v/v) |
| Bromophenol Blue | 0.01% (w/v) | |
| Blocking Buffer | Bovine Serum Albumin (BSA) | 5% (w/v) in TBST |
| Wash Buffer (TBST) | Tris-Buffered Saline (TBS) | 1X |
| Tween-20 | 0.1% (v/v) | |
| Primary Antibodies | See Table 4.2 | - |
| Secondary Antibody | HRP-conjugated Anti-Rabbit IgG | See Table 4.2 |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate | - |
Recommended Antibodies
| Antibody Target | Vendor / Catalog # (Example) | Application | Recommended Dilution | Incubation |
| Phospho-FLT3 (Tyr591) | Cell Signaling Technology #3461 | WB | 1:1000 | 4°C, Overnight |
| Total FLT3 | Thermo Fisher Scientific PA5-80639 | WB | 1:1000 | 4°C, Overnight |
| β-Actin (Loading Control) | Standard Vendor | WB | 1:1000 - 1:5000 | Room Temp, 1 hour |
| Anti-Rabbit IgG, HRP-linked | Standard Vendor | WB | 1:2000 - 1:10000 | Room Temp, 1 hour |
Detailed Experimental Protocol
Cell Culture and Midostaurin Treatment
-
Culture FLT3-mutated AML cells (e.g., MOLM-14 or MV4-11) in appropriate media and conditions until they reach approximately 80% confluency.
-
Seed cells at a density of 1-2 x 10⁶ cells/mL in fresh media and allow them to recover for a few hours.
-
Prepare a stock solution of midostaurin in DMSO.
-
Treat cells with varying concentrations of midostaurin (e.g., 0, 10, 50, 100, 500 nM) for a defined period. A short incubation of 20-30 minutes is often sufficient to observe changes in phosphorylation.[6] A vehicle control (DMSO only) must be included.
Cell Lysis and Protein Quantification
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration for all samples with Lysis Buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.[7] Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-protein detection, BSA is often preferred over milk.[8]
-
Incubate the membrane with the primary antibody against p-FLT3 (Tyr591), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped and re-probed for Total FLT3 and a loading control like β-Actin.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-FLT3 signal to the Total FLT3 signal for each condition. Compare the normalized p-FLT3 levels in midostaurin-treated samples to the vehicle control to determine the extent of inhibition.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Weak p-FLT3 Signal | Inactive kinase in cell line. | Confirm constitutive FLT3 activation in the untreated control. |
| Insufficient protein loaded. | Load at least 20 µg of protein per lane. | |
| Ineffective antibody. | Use a recommended and validated antibody. One researcher reported success with CST #3464 after issues with #3461.[8] | |
| High Background | Insufficient blocking or washing. | Increase blocking time to 1.5 hours and increase the number/duration of washes. |
| Antibody concentration too high. | Further dilute primary and/or secondary antibodies. | |
| Non-specific Bands | Antibody cross-reactivity. | Ensure antibody specificity. Some p-FLT3 antibodies may cross-react with other phosphorylated proteins.[9] |
| Protein degradation. | Always use fresh protease/phosphatase inhibitors in the lysis buffer and keep samples on ice. |
References
- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 2. Phospho-FLT3 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Uniform sensitivity of FLT3 activation loop mutants to the tyrosine kinase inhibitor midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 Polyclonal Antibody (PA5-80639) [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Midostaurin for In Vivo Xenograft Models of Acute Myeloid Leukemia (AML)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of adult patients with newly diagnosed acute myeloid leukemia (AML) who are FMS-like tyrosine kinase 3 (FLT3) mutation-positive.[1] Its primary mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including FLT3, KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR).[2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in AML and are associated with a poor prognosis due to constitutive activation of the FLT3 receptor, which drives uncontrolled cell proliferation.[2][3] Midostaurin binds to the ATP-binding site of these kinases, inhibiting their activity and downstream signaling pathways, thereby inducing apoptosis in leukemic cells.[2][4]
Preclinical studies utilizing in vivo xenograft models are crucial for evaluating the efficacy and pharmacodynamics of anti-leukemic agents like midostaurin. These models, particularly patient-derived xenografts (PDXs), are invaluable tools as they retain the genetic diversity and phenotypic heterogeneity of the original tumor.[5][6] This document provides detailed protocols for establishing AML xenograft models and for the subsequent treatment with midostaurin, along with a summary of key data from relevant preclinical studies.
Mechanism of Action of Midostaurin in AML
Midostaurin exerts its anti-leukemic effects by targeting several key signaling pathways implicated in AML pathogenesis. In FLT3-mutated AML, the constitutive activation of the FLT3 receptor leads to the downstream activation of pro-survival and proliferative pathways such as PI3K/AKT/mTOR and RAS/MEK/ERK. Midostaurin effectively inhibits FLT3 autophosphorylation, thereby blocking these downstream signals and inducing cell cycle arrest and apoptosis in FLT3-mutant AML cells.[4] Interestingly, midostaurin has also shown efficacy in AML models with wild-type FLT3, suggesting that its therapeutic effect may also be mediated through the inhibition of other kinases like SYK or KIT, or by modulating other signaling pathways involved in leukemogenesis.[7]
Experimental Protocols
The successful establishment of AML xenograft models, particularly from patient samples, is a critical first step. The following protocol is an optimized approach to improve engraftment rates.[5]
Materials:
-
AML patient-derived primary cells or human AML cell lines (e.g., MOLM-14 for FLT3-ITD, SKNO-1, OCI-AML3).
-
Immunodeficient mice (e.g., NOD/SCID, NSG).[8]
-
Phosphate-buffered saline (PBS), sterile.
-
Fetal bovine serum (FBS).
-
Cell culture medium (e.g., RPMI-1640).
-
Syringes and needles (27-30 gauge).
Protocol:
-
Cell Preparation:
-
For cell lines, culture cells under standard conditions to achieve logarithmic growth phase.
-
For patient-derived samples, thaw cryopreserved cells rapidly in a 37°C water bath. To increase viability, transfer cells into a tube containing pre-warmed culture medium with FBS.[5]
-
Wash cells twice with sterile PBS and resuspend in PBS at a concentration of 2 x 10^6 to 10 x 10^6 cells per 200 µL.[7]
-
-
Cell Injection:
-
Administer the cell suspension to 6-8 week old female immunodeficient mice via intravenous (IV) tail vein injection.[7]
-
-
Engraftment Monitoring:
-
Monitor mice for signs of leukemia development (e.g., weight loss, ruffled fur, hind-limb paralysis).
-
Starting 3-4 weeks post-injection, collect peripheral blood weekly to monitor for the presence of human CD45+ cells by flow cytometry to assess engraftment.[5]
-
For cell lines expressing a reporter gene (e.g., luciferase), perform bioluminescence imaging to monitor leukemia burden.[7]
-
Materials:
-
Midostaurin powder.
-
Vehicle for formulation (e.g., pre-concentrate/microemulsion with 5% drug powder, 34% Vitamin E TPGS, 42.5% PEG400, 8.5% corn oil, and 10% ethanol, dissolved in purified water).[7]
-
Oral gavage needles.
Protocol:
-
Drug Formulation:
-
Prepare the midostaurin formulation on the day of treatment. For example, a pre-concentrate can be dissolved in purified water at a 24:76 ratio.[7]
-
-
Dosing and Administration:
-
Treatment Monitoring:
-
Monitor tumor burden regularly using bioluminescence imaging or flow cytometry of peripheral blood.
-
Measure body weight regularly to assess toxicity.
-
Continue treatment for a predetermined period (e.g., 28 days) or until a humane endpoint is reached.[7]
-
Monitor and record survival data for all groups.
-
Data Presentation
The following tables summarize quantitative data from preclinical studies of midostaurin in AML xenograft models.
Table 1: Efficacy of Midostaurin in AML Cell Line-Derived Xenograft Models
| Cell Line | Mouse Strain | Midostaurin Dose (mg/kg) | Administration Route | Key Findings | Reference |
| SKNO-1-luc+ | NSG | 80 | Oral gavage, daily | Significantly lowered leukemia burden (p < 0.0001) and increased median survival (p < 0.0001). The drug was well-tolerated. | [7] |
| OCI-AML3-luc+ | NSG | 100 | Oral gavage, daily | Significantly lowered leukemia burden (p < 0.0001) and increased median survival (p < 0.0001). The drug was well-tolerated. | [7] |
| FLT3-ITD | BALB/c | 100 | Oral gavage, daily | All mice treated with midostaurin survived at 90 days compared to approximately 20% of control animals in a myeloproliferative neoplasm model. | [4] |
Table 2: Pharmacokinetics of Midostaurin and its Metabolites
| Compound | Half-life (t½) | Potency vs. Midostaurin (in vitro) | Notes | Reference |
| Midostaurin | ~20.3 hours | - | Primarily metabolized by hepatic CYP3A4.[9][10] | [11] |
| CGP52421 | ~495 hours | 2-4 times less potent on PKC | Equivalent activity to midostaurin in inhibiting FLT3 kinase.[9] | [11] |
| CGP62221 | ~33.4 hours | Comparable potency on PKCα | Exhibits a markedly longer terminal elimination half-life in vivo, remaining detectable during treatment breaks.[10] | [11] |
Conclusion
Midostaurin has demonstrated significant preclinical efficacy in various in vivo xenograft models of AML, supporting its clinical development and approval. The protocols outlined in this document provide a framework for researchers to conduct their own preclinical evaluations of midostaurin and other novel therapeutics for AML. The use of well-characterized cell line-derived and patient-derived xenograft models is essential for translating preclinical findings into clinical success. Careful consideration of experimental design, including appropriate mouse strains, cell numbers, and drug formulation, is critical for obtaining robust and reproducible data.
References
- 1. Midostaurin treatment in FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 3. Midostaurin improves survival in new AML | MDedge [live.mdedge.com]
- 4. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Quantification of Midostaurin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Accurate and precise quantification of Midostaurin in pharmaceutical dosage forms and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of Midostaurin using High-Performance Liquid Chromatography (HPLC). The methodologies are based on established and validated procedures, ensuring reliability and reproducibility.
Comparative Summary of HPLC Methods for Midostaurin Quantification
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Midostaurin. The following table summarizes the key chromatographic parameters from various published methods, offering a comparative overview to aid in method selection and development.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (LC-MS/MS) |
| Column | Thermo Scientific C18 | X-Bridge C18 (4.6 x 250 mm, 5 µm) | Hypersil C18 (250 mm x 4.6 mm, 5 µm) | Bonded Octadecyl Silica (3.5 µm particle size) |
| Mobile Phase | Water, Acetonitrile, and Trifluoroacetic Acid (ratio not specified)[1] | Methanol: Water (75:25 v/v)[2][3][4] | Methanol: Buffer (75:25 v/v)[5] | Gradient of 0.1% (v/v) formic acid in acetonitrile and 10mM ammonium formate in water with 0.1% formic acid[6] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2][3][4] | 1.0 mL/min[5] | Not specified |
| Detection Wavelength | 293 nm[1] | 243 nm[2][3][4] | 270 nm[5] | Mass Spectrometry (MS) |
| Retention Time | 5.40 min[1] | 3.155 min[2][3][4] | 2.142 min[5] | Not specified |
| Linearity Range | 10-80 µg/mL[1] | 10-50 µg/mL[2][3] | Not specified | 75-2500 ng/mL[6] |
| LOD | Not specified | 1.2 µg/mL[2][3] | 0.439 µg/mL[5] | Not specified |
| LOQ | Not specified | 3.8 µg/mL[2][3] | 1.466 µg/mL[5] | Not specified |
| Sample Type | Capsule Dosage Form[1] | API and Capsule Dosage Form[2][3][4] | Bulk and Pharmaceutical Dosage Form[5] | Plasma[6] |
Experimental Protocols
Protocol 1: Quantification of Midostaurin in Capsule Dosage Form
This protocol is adapted from a validated RP-HPLC method for the routine quality control analysis of Midostaurin in capsules.[1]
2.1.1. Materials and Reagents
-
Midostaurin reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Methanol (HPLC grade)
-
Midostaurin capsules (e.g., 25 mg)
2.1.2. Chromatographic Conditions
-
HPLC System: A gradient HPLC system with a UV-Vis detector.
-
Column: Thermo Scientific C18
-
Mobile Phase: A mixture of water, acetonitrile, and trifluoroacetic acid. The exact ratio should be optimized to achieve the desired retention time and peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 293 nm
-
Run Time: Approximately 10 minutes
2.1.3. Preparation of Solutions
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 10 mg of Midostaurin reference standard and transfer it to a 20 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Acetonitrile and water (50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the linear range (e.g., 10, 20, 40, 60, 80 µg/mL).
-
Sample Preparation:
-
Weigh the contents of 20 Midostaurin capsules and calculate the average weight.
-
Accurately weigh a quantity of the capsule powder equivalent to 25 mg of Midostaurin and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute 1 mL of the filtered solution to 10 mL with the diluent to obtain a final concentration of approximately 50 µg/mL.
-
2.1.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (diluent), followed by the working standard solutions and the sample solution.
-
Record the chromatograms and measure the peak area for Midostaurin.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of Midostaurin in the sample solution from the calibration curve.
Protocol 2: Quantification of Midostaurin in Plasma (LC-MS/MS)
This protocol is a summary of a bioanalytical method for therapeutic drug monitoring of Midostaurin in plasma.[6]
2.2.1. Materials and Reagents
-
Midostaurin reference standard
-
Midostaurin-d5 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma
2.2.2. Chromatographic and Mass Spectrometric Conditions
-
LC System: A liquid chromatography system capable of gradient elution.
-
MS System: A triple quadrupole mass spectrometer with a heated electrospray interface.
-
Column: 3.5 µm particle bonded octadecyl silica column
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile
-
Elution: Gradient
-
Injection Volume: 5 µL
-
Ionization Mode: Heated electrospray
-
Detection Mode: Selected Reaction Monitoring (SRM)
2.2.3. Preparation of Solutions
-
Standard and QC Solutions: Prepare stock solutions of Midostaurin and the internal standard in a suitable organic solvent. Spike known amounts into blank human plasma to prepare calibration standards and quality control samples.
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add methanol containing the internal standard (Midostaurin-d5).
-
Vortex to mix and precipitate the plasma proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection.
-
2.2.4. Analysis Procedure
-
Inject the prepared sample into the LC-MS/MS system.
-
Quantify the analyte using the selected reaction-monitoring mode.
-
Calculate the concentration of Midostaurin in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Midostaurin's Mechanism of Action: Signaling Pathway Inhibition
Midostaurin is a multi-kinase inhibitor that targets several receptor tyrosine kinases involved in cell proliferation and survival.[7][8] Its primary targets include FLT3 (Fms-like tyrosine kinase 3) and KIT, which are often mutated in acute myeloid leukemia and systemic mastocytosis, respectively.[9][10] By inhibiting these kinases, Midostaurin blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis of cancer cells.[9][11]
Caption: Midostaurin inhibits FLT3 and KIT, blocking downstream pro-survival pathways.
Experimental Workflow for Midostaurin Quantification in Capsules
The following diagram illustrates the general workflow for the quantification of Midostaurin in pharmaceutical capsule formulations using HPLC.
Caption: Workflow for Midostaurin quantification in capsules by HPLC.
Experimental Workflow for Midostaurin Quantification in Plasma
This diagram outlines the key steps for quantifying Midostaurin in plasma samples, a common procedure in pharmacokinetic studies, using protein precipitation followed by LC-MS/MS analysis.
Caption: Workflow for Midostaurin quantification in plasma by LC-MS/MS.
References
- 1. HPLC method development for quantifying midostaurin in capsules. [wisdomlib.org]
- 2. Development and Validation of Midostaurin Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Midostaurin Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 5. RP-HPLC Method Development and Validation for the Estimation of Midostaurin in Bulk and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 6. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. What is Midostaurin used for? [synapse.patsnap.com]
- 11. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Midostaurin Stock Solutions in Dimethyl Sulfoxide (DMSO)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of Midostaurin stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. Midostaurin is a multi-kinase inhibitor targeting protein kinase C (PKC), FLT3, c-KIT, PDGFR, and VEGFR, making it a crucial compound in cancer research and drug development. Accurate and consistent preparation of stock solutions is paramount for reproducible experimental results. This guide consolidates solubility data, stability information, and a step-by-step protocol for laboratory use.
Introduction
Midostaurin, an N-benzoyl derivative of staurosporine, is a potent inhibitor of multiple receptor tyrosine kinases.[1][2] Its primary mechanism of action involves binding to the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling pathways that promote tumor cell proliferation and survival.[3] Key targets include FMS-like tyrosine kinase 3 (FLT3), particularly in acute myeloid leukemia (AML) with FLT3 mutations, and KIT receptor tyrosine kinase, which is implicated in systemic mastocytosis.[3][4][5] Midostaurin also demonstrates inhibitory activity against protein kinase C (PKC) isoforms, vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][6][7] Given its broad-spectrum activity, Midostaurin is a valuable tool in studying various cellular processes and for the development of targeted cancer therapies.
The poor aqueous solubility of Midostaurin necessitates the use of an organic solvent for the preparation of stock solutions for in vitro studies.[8][9] DMSO is a common solvent of choice due to its high solubilizing capacity for a wide range of organic compounds. This document outlines the best practices for preparing concentrated stock solutions of Midostaurin in DMSO to ensure solution integrity and achieve reliable experimental outcomes.
Quantitative Data Summary
The following table summarizes the key quantitative data for Midostaurin relevant to the preparation of stock solutions in DMSO.
| Parameter | Value | Reference |
| Molecular Weight | 570.64 g/mol | [7] |
| Solubility in DMSO | Up to 100 mg/mL (175.24 mM) | [10] |
| Other Solubilities | Ethanol: 2 mg/mL, Methanol: 5 mg/mL, DMF: 20 mg/mL, Water: Insoluble | [7][10] |
| Recommended Storage (Powder) | -20°C for up to 2 years | [7] |
| Recommended Storage (DMSO Stock Solution) | -20°C for up to 2 months | [7] |
| Typical Cell Culture Working Concentrations | 35 nM - 3500 nM | [11] |
Experimental Protocol: Preparation of Midostaurin Stock Solution
This protocol details the steps for preparing a 10 mM Midostaurin stock solution in DMSO.
Materials:
-
Midostaurin powder (MW: 570.64 g/mol )
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-handling and Safety:
-
Work in a chemical fume hood to avoid inhalation of the powder.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for Midostaurin for complete safety information.
-
-
Calculations:
-
To prepare a 10 mM stock solution, the required mass of Midostaurin needs to be calculated.
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 570.64 g/mol * 1000 mg/g = 5.71 mg
-
-
-
Weighing Midostaurin:
-
Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance.
-
Carefully weigh out 5.71 mg of Midostaurin powder into the tared container.
-
-
Dissolving in DMSO:
-
Add 1 mL of fresh, anhydrous DMSO to the container with the Midostaurin powder. It is crucial to use fresh DMSO as moisture can reduce solubility.[10]
-
Close the container tightly.
-
-
Solubilization:
-
Vortex the solution for 1-2 minutes until the Midostaurin is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for up to 2 months.[7]
-
-
Preparation of Working Solutions:
-
For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced toxicity.[12]
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing Midostaurin stock solution.
Midostaurin Signaling Pathway Inhibition
Caption: Midostaurin inhibits key signaling pathways.
References
- 1. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. What is Midostaurin used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Midostaurin CAS#: 120685-11-2 [m.chemicalbook.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. tga.gov.au [tga.gov.au]
- 10. selleckchem.com [selleckchem.com]
- 11. Prolonged cellular midostaurin retention suggests potential alternative dosing strategies for FLT3-ITD-positive leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: In Vitro Analysis of Midostaurin in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations.[1][2] It functions by blocking the activity of several kinases, including FLT3, KIT, PDGFR, and VEGFR2, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.[3] Preclinical in vitro studies have demonstrated that midostaurin can act synergistically with standard chemotherapy agents, such as cytarabine and daunorubicin, to enhance anti-leukemic activity.[1][4][5] These application notes provide a summary of the in vitro use of midostaurin in combination with chemotherapy, including detailed experimental protocols and data presentation.
Mechanism of Action: FLT3 Signaling Inhibition
Midostaurin's primary mechanism of action in FLT3-mutated AML is the inhibition of the constitutively activated FLT3 receptor tyrosine kinase.[3] This blocks the downstream signaling cascades, including the PI3K/AKT/mTOR, RAS/MEK/ERK, and STAT5 pathways, which are crucial for leukemic cell proliferation, survival, and differentiation.[6][7][8] By inhibiting these pathways, midostaurin induces cell cycle arrest and apoptosis in FLT3-mutated AML cells.[9]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of midostaurin alone and in combination with chemotherapy agents in various AML cell lines. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: IC50 Values of Midostaurin and Chemotherapy Agents in AML Cell Lines
| Cell Line | FLT3 Status | Midostaurin IC50 (nM) | Cytarabine IC50 (µM) | Daunorubicin IC50 (nM) | Doxorubicin IC50 (nM) |
| MV4-11 | FLT3-ITD | <10 | >10 | - | - |
| MOLM14 | FLT3-ITD | <10 | - | - | - |
| THP-1 | FLT3-WT | 916 | - | - | - |
| OCI-AML3 | FLT3-WT | ~250 | - | - | - |
| HL-60 | FLT3-null | ~250 | - | - | - |
Table 2: Apoptosis Induction by Midostaurin in Combination with Chemotherapy
| Cell Line | Treatment | Apoptosis (% of Cells) |
| MV4-11 | Midostaurin (5 µM) + Cytarabine (0.1 µM) | Increased apoptotic cell death compared to single agents[10] |
| WEHI-CR50 | Midostaurin (IC25) + Cytarabine (IC25) | >40% |
| WEHI-CR50 | Midostaurin (IC25) + Daunorubicin (IC25) | >23% |
Table 3: Effect of Midostaurin on Cell Cycle Distribution
| Cell Line | Treatment | Effect on Cell Cycle |
| THP-1 | Midostaurin (400-800 nM) | G2/M arrest[11] |
| FLT3-mutated AML cells | Midostaurin | Apoptotic cell death[9] |
| FLT3-wildtype cell lines | Midostaurin | Cell cycle arrest[9] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the combination effects of midostaurin and chemotherapy.
Protocol 1: Cell Viability Assay (MTT/XTT)
This protocol is for determining the cytotoxic effects of midostaurin in combination with chemotherapy.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM14, OCI-AML3)
-
RPMI-1640 medium with 10% FBS
-
Midostaurin (stock solution in DMSO)
-
Chemotherapy agent (e.g., Cytarabine, Daunorubicin; stock solution in appropriate solvent)
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Addition: Prepare serial dilutions of midostaurin and the chemotherapeutic agent, both alone and in combination at fixed ratios. Add the drug solutions to the wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/XTT Addition: Add 10-20 µL of MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and combination using non-linear regression analysis. Synergy, additivity, or antagonism can be assessed using the Chou-Talalay method.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in response to drug treatment.
Materials:
-
AML cells treated as described in the cell viability assay.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment for 24-48 hours, collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis
This protocol is for determining the effect of drug treatment on cell cycle progression.
Materials:
-
AML cells treated as described in the cell viability assay.
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Collect cells by centrifugation and wash with PBS. Resuspend the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The combination of midostaurin with conventional chemotherapy agents has shown promising synergistic effects in in vitro models of AML. The protocols and data presented in these application notes provide a framework for researchers to further investigate and optimize these combination therapies. Detailed analysis of cell viability, apoptosis, and cell cycle progression is crucial for understanding the mechanisms underlying the observed synergy and for the development of more effective treatment strategies for AML.
References
- 1. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | STAT5 activation downstream of FLT3 ITD mutants [reactome.org]
- 9. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Midostaurin in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with midostaurin in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My midostaurin is not dissolving in the cell culture medium. What should I do?
A1: Midostaurin is poorly soluble in aqueous solutions like cell culture media[1][2]. Direct dissolution in media is not recommended. You should first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your cell culture medium.
Q2: What is the recommended solvent for making a midostaurin stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing midostaurin stock solutions[1][3][4][5]. It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of midostaurin[1].
Q3: I've dissolved midostaurin in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon addition to aqueous media is a common issue due to the low aqueous solubility of midostaurin. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Serial Dilution: Instead of adding the highly concentrated stock directly to your full volume of media, perform a serial dilution. First, dilute the stock solution in a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warming Media: Gently pre-warm the cell culture medium to 37°C before adding the diluted midostaurin solution.
-
Mixing: Add the midostaurin solution dropwise to the medium while gently swirling or vortexing to ensure rapid and uniform distribution.
Q4: What is the maximum solubility of midostaurin in different solvents?
A4: The solubility of midostaurin can vary slightly between suppliers and batches. However, the following table summarizes typical solubility data.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| DMSO | 100 | 175.24 | [1][6] |
| DMSO (with sonication) | ≥57.1 | ≥100 | [5] |
| DMSO | 15 | 26.29 | [3] |
| DMF | 20 | 35.05 | [3] |
| Methanol | 5 | 8.76 | [3] |
| Ethanol (100%) | 2.5 | 4.38 | [3] |
| Water | Insoluble | Insoluble | [1] |
Q5: How should I store my midostaurin stock solution?
A5: Midostaurin stock solutions in DMSO or ethanol can be stored at -20°C for up to two months[3]. For longer-term storage, aliquoting the stock solution to avoid repeated freeze-thaw cycles is recommended. Solid midostaurin powder is stable for years when stored at -20°C[3].
Q6: I am observing unexpected off-target effects in my experiment. What could be the cause?
A6: Midostaurin is a multi-targeted kinase inhibitor, affecting a broad spectrum of kinases including PKC isoforms, FLT3, c-Kit, VEGFR1/2, and PDGFRβ[3][7][8]. The observed effects may be due to the inhibition of pathways other than your primary target. It is essential to include appropriate controls and consider the polypharmacology of midostaurin when interpreting your results.
Experimental Protocols
Protocol 1: Preparation of Midostaurin Stock Solution
Objective: To prepare a high-concentration stock solution of midostaurin for use in cell culture experiments.
Materials:
-
Midostaurin powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of midostaurin powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently vortex the solution. If necessary, sonicate the vial in a water bath for short intervals or warm it to 37°C until the solid is completely dissolved[4][5].
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 2 months) or -80°C for longer-term storage[3][4].
Protocol 2: Cell Viability Assay with Midostaurin
Objective: To determine the effect of midostaurin on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, a human AML cell line with FLT3-ITD mutation)[9]
-
Complete cell culture medium
-
Midostaurin stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Prepare serial dilutions of the midostaurin stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of midostaurin to the respective wells. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for determining the IC50 of midostaurin.
Caption: Key signaling pathways inhibited by midostaurin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Midostaurin CAS#: 120685-11-2 [m.chemicalbook.com]
- 4. Midostaurin | PKC | TargetMol [targetmol.com]
- 5. raybiotech.com [raybiotech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Midostaurin concentration for in vitro studies
Welcome to the technical support center for optimizing the use of Midostaurin in your in vitro research. This resource provides detailed answers to frequently asked questions, troubleshooting guidance for common experimental issues, and standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Midostaurin? A1: Midostaurin is a multi-targeted tyrosine kinase inhibitor. Its primary targets include FLT3 (both wild-type and mutated forms like ITD and TKD) and KIT (wild-type and D816V mutant).[1][2] It functions by binding to the ATP-binding site of these kinases, which inhibits their autophosphorylation and blocks downstream signaling pathways.[2] Key pathways affected include STAT5, PI3K/Akt/mTOR, and Ras/Raf/MEK/ERK, ultimately leading to cell cycle arrest and apoptosis in susceptible cells.[3]
Q2: What is a typical effective concentration range for Midostaurin in vitro? A2: The effective concentration varies significantly depending on the cell line and the specific target kinase.
-
For cell lines with mutated FLT3 (FLT3-ITD) , such as MOLM-14 and MV4-11, the half-maximal inhibitory concentration (IC50) for proliferation is typically very low, often in the range of 1-30 nM .[4][5]
-
For cell lines expressing wild-type FLT3 , the IC50 is approximately 10-fold higher.[4]
-
In FLT3-null cell lines like HL60, Midostaurin shows moderate activity with an IC50 of around 250 nM , likely due to its effects on other kinases.[6]
-
For inhibition of other targets like PKC isoforms, the IC50 can range from 20-500 nM .[7][8]
Q3: How should I prepare a Midostaurin stock solution? A3: Midostaurin is poorly soluble in water and aqueous media.[9][10] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL (175.24 mM) being achievable.[11]
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles and moisture absorption, which can reduce solubility.[11]
Q4: Is Midostaurin stable in cell culture media? A4: While specific stability data in various media can vary, it is standard practice to prepare working dilutions fresh for each experiment by diluting the DMSO stock solution directly into the pre-warmed cell culture medium. Avoid storing diluted Midostaurin in culture media for extended periods.
Q5: Does serum in the culture medium affect Midostaurin's activity? A5: Yes. Midostaurin binds extensively (>98%) to plasma proteins, particularly alpha-1-acid glycoprotein (AAG).[1][4] This binding can significantly increase the apparent IC50 value in vitro. When comparing results or establishing effective concentrations, it is crucial to maintain consistent serum percentages across all experiments.
Data Presentation: Effective Concentrations of Midostaurin
Table 1: Midostaurin IC50 Values in Various AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) | Assay Type | Citation |
| MV4-11 | Homozygous FLT3-ITD | 12 | Cell Titer-Blue | [11] |
| MV4-11 | Homozygous FLT3-ITD | 15.09 | Cell Viability | [5] |
| MOLM-13 | Heterozygous FLT3-ITD | 4.7 | MTS Assay | [11] |
| MOLM-13 | Heterozygous FLT3-ITD | 29.41 | Cell Viability | [5] |
| MOLM-14 | FLT3-ITD | < 3-10 | Proliferation/Phosphorylation | [4][6] |
| EOL-1 | - | 3.8 | MTS Assay | [11] |
| SEMK2 | Wild-Type FLT3 | ~30 | FLT3 Phosphorylation | [4] |
| HL60 | FLT3-Null | ~250 | Growth Inhibition | [6] |
Table 2: Midostaurin IC50 Values for Various Kinase Targets
| Kinase Target | IC50 (nM) | Assay Type | Citation |
| FLT3 (ITD & D835Y mutants) | ≤10 | Cell Growth | [7] |
| PKCα | 22 | Cell-free assay | [8] |
| PKCβ1 | 30 | Cell-free assay | [8] |
| PKCγ | 24 | Cell-free assay | [8] |
| KIT | 86 | Cell-free assay | [7] |
| VEGFR-2 (KDR) | 86 | Cell-free assay | [7] |
| SYK | 20.8 - 95 | Cell-free assay | [6][7] |
Mandatory Visualizations
Caption: Midostaurin inhibits FLT3/KIT, blocking key downstream pro-survival signaling pathways.
Caption: Standard workflow for determining the IC50 of Midostaurin in a cell-based assay.
Troubleshooting Guide
Q: My IC50 value is much higher than what is reported in the literature. What could be the cause? A: Several factors can lead to an unexpectedly high IC50 value.
-
Serum Protein Binding: As mentioned, Midostaurin binds to serum proteins like AAG, reducing its free, active concentration.[4] Ensure your serum percentage is consistent and comparable to the cited literature. Consider reducing the serum concentration if experimentally feasible.
-
Cell Health and Density: Unhealthy cells or inconsistent seeding density can significantly impact results. Ensure cells are in the logarithmic growth phase and that seeding densities are optimized and uniform across all wells.
-
Compound Degradation: Improper storage of the Midostaurin stock (e.g., exposure to moisture, light, or multiple freeze-thaw cycles) can lead to degradation. Use fresh aliquots of a properly stored stock solution.[11]
-
Development of Resistance: If you are using a cell line that has been continuously cultured for a long time, it may have developed resistance. The IC50 in resistant MV4-11 cells can increase from ~15 nM to over 55 nM.[5] Consider obtaining a fresh vial of cells from a reputable cell bank.
Q: I am observing high variability between my replicate wells. How can I improve consistency? A: High variability often points to technical issues in the experimental setup.
-
Pipetting Accuracy: Ensure your pipettes are calibrated. When preparing serial dilutions, use sufficient volumes to minimize pipetting errors.
-
Cell Clumping: Ensure you have a single-cell suspension before seeding. Clumps will lead to uneven cell distribution and growth.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile PBS/media to create a humidity barrier.
-
Mixing: After adding the drug to the wells, ensure gentle but thorough mixing (e.g., by swirling the plate in a figure-eight motion) to distribute the compound evenly without disturbing the cells.
Q: Midostaurin does not seem to be inducing apoptosis in my cells, only cell cycle arrest. Why? A: The cellular outcome can be context-dependent.
-
Cell Type and Mutation Status: Studies have shown that Midostaurin tends to induce apoptosis in FLT3-mutated AML cell lines, whereas it may primarily cause cell cycle arrest in FLT3-wildtype lines.[12]
-
Concentration and Time: Apoptosis is often a downstream effect that requires sufficient drug concentration and incubation time. A low concentration might only be sufficient to slow proliferation. Try performing a time-course (24, 48, 72 hours) and dose-response experiment to find the optimal conditions for inducing apoptosis.
-
Assay Sensitivity: Ensure your apoptosis assay (e.g., Annexin V staining, caspase cleavage) is sensitive enough to detect the expected level of cell death.
Caption: A logical troubleshooting flow for common issues in Midostaurin experiments.
Experimental Protocols
Protocol 1: Cell Proliferation/Viability Assay (WST-1/MTS)
This protocol is a general guideline for determining the IC50 of Midostaurin. It should be optimized for your specific cell line.
Materials:
-
Midostaurin (DMSO stock solution, e.g., 10 mM)
-
Target cell line (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)[5]
-
Sterile 96-well flat-bottom plates
-
WST-1 or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest cells during their logarithmic growth phase. b. Perform a cell count and viability check (e.g., using Trypan Blue). c. Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 90 µL per well in a 96-well plate. d. Include wells with media only for blank measurements. e. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach/acclimate.
-
Drug Preparation and Treatment: a. Thaw an aliquot of the Midostaurin DMSO stock. b. Prepare a series of 10X working concentrations by serially diluting the stock in complete culture medium. For an expected IC50 of 10 nM, a good starting range for the final concentrations would be 0.1 nM to 1000 nM. c. Add 10 µL of the 10X working concentrations to the corresponding wells (in triplicate) to reach a final volume of 100 µL. d. Add 10 µL of medium containing the same percentage of DMSO as the highest drug concentration to the "vehicle control" wells.
-
Incubation: a. Incubate the plate for the desired time period (typically 48-72 hours) at 37°C, 5% CO2.[8]
-
Assay and Measurement: a. Add 10 µL of WST-1 or 20 µL of MTS reagent to each well. b. Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the vehicle control wells. c. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[8]
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other measurements. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability). c. Plot the % Viability against the log of the Midostaurin concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blot for FLT3 Phosphorylation
This protocol assesses the direct inhibitory effect of Midostaurin on its primary target.
Materials:
-
Target cell line (e.g., MV4-11)
-
Midostaurin
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: a. Seed cells (e.g., 1-2 x 10^6 cells/well) in 6-well plates and allow them to acclimate. b. Treat cells with various concentrations of Midostaurin (e.g., 0, 1, 10, 100 nM) for a short duration (e.g., 2-4 hours) to observe direct effects on signaling.
-
Protein Extraction: a. Harvest cells by centrifugation. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. d. Quantify protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate proteins by size on an SDS-PAGE gel. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C, following the manufacturer's recommended dilution. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply the chemiluminescence substrate. b. Visualize the protein bands using a digital imager or X-ray film. c. Strip the membrane and re-probe for total FLT3 and a loading control (e.g., β-actin) to confirm equal protein loading and assess the specific reduction in phosphorylation.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 3. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
Midostaurin Cytotoxicity Assay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Midostaurin cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is Midostaurin and what is its mechanism of action?
Midostaurin is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and KIT kinase.[1] It inhibits FLT3 signaling in leukemic cells, leading to cell cycle arrest and apoptosis.[1] Midostaurin is effective against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations in FLT3. Additionally, it inhibits other kinases such as PDGFR, VEGFR2, and protein kinase C (PKC).[2]
Q2: Which cell lines are sensitive to Midostaurin?
Sensitivity to Midostaurin is highly dependent on the genetic background of the cell line, particularly the presence of activating mutations in its target kinases. Cell lines with FLT3-ITD mutations, such as MOLM-13 and MV4-11, are generally highly sensitive.[3] Sensitivity can also be observed in cell lines with wild-type FLT3 or other targetable mutations, though typically at higher concentrations.[3]
Q3: What is a typical IC50 value for Midostaurin?
The half-maximal inhibitory concentration (IC50) of Midostaurin can vary significantly depending on the cell line, assay conditions, and exposure time. For sensitive cell lines like MOLM-13 and MV4-11, IC50 values are typically in the low nanomolar range. For instance, reported IC50 values are approximately 4.7 nM for MOLM-13 and 12 nM for MV4-11 after 72 hours of treatment.[4]
Q4: How should I prepare and store Midostaurin for in vitro assays?
Midostaurin is poorly soluble in water. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of Midostaurin on adherent or suspension cells.
Materials:
-
Midostaurin
-
Target cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and allow them to attach overnight.
-
For suspension cells, seed cells directly into the 96-well plate at an optimal density (e.g., 20,000-50,000 cells/well in 100 µL of complete medium) on the day of the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Midostaurin in complete culture medium from your stock solution.
-
Add the desired concentrations of Midostaurin to the appropriate wells. Include vehicle control wells (medium with the same final concentration of DMSO as the highest Midostaurin concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells).
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of Midostaurin concentration to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate.- Presence of air bubbles in the wells. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Carefully inspect wells for bubbles and remove them with a sterile pipette tip before reading. |
| High Background Absorbance | - Contamination of media or reagents.- High cell density leading to overgrowth.- Midostaurin interference with MTT assay. | - Use fresh, sterile reagents and media.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the end of the experiment.- Run a control with Midostaurin in cell-free medium to check for direct reduction of MTT or absorbance overlap. |
| Low Signal or Low Absorbance Values | - Low cell number.- Insufficient incubation time with MTT.- Cell death due to factors other than the drug (e.g., nutrient depletion). | - Increase the initial cell seeding density.- Optimize the MTT incubation time (typically 2-4 hours).- Ensure the use of fresh culture medium and appropriate incubation conditions. |
| Inconsistent IC50 Values | - Variation in cell passage number or health.- Instability of Midostaurin in working solutions.- Differences in incubation times or assay conditions. | - Use cells within a consistent passage number range.- Prepare fresh dilutions of Midostaurin for each experiment.- Standardize all assay parameters, including incubation times, reagent volumes, and plate reading settings. |
| Unexpected Cell Resistance | - Acquired resistance of the cell line.- Incorrect Midostaurin concentration.- Cell line does not express the target kinases or has downstream mutations. | - Verify the identity and characteristics of the cell line.- Confirm the concentration of the Midostaurin stock solution.- Characterize the expression and mutation status of FLT3, KIT, and other relevant kinases in your cell line. |
Data Presentation
Table 1: Midostaurin IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | Assay Method | Incubation Time (h) | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | MTS | 72 | 4.7[4] |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | Cell Titer-Blue | 72 | 12[4] |
| EOL-1 | Eosinophilic Leukemia | - | MTS | 72 | 3.8[4] |
| THP-1 | Acute Monocytic Leukemia | - | MTT | - | 916[5] |
| Ba/F3-FLT3-ITD | Pro-B Cell Line | FLT3-ITD | - | 72 | ≤10[2] |
| Ba/F3-FLT3-ITD+SYK-TEL | Pro-B Cell Line | FLT3-ITD, SYK fusion | - | 72 | 198.2[6] |
Note: IC50 values can vary between studies due to different assay methodologies and conditions.
Visualizations
Caption: Midostaurin's mechanism of action on key signaling pathways.
Caption: General workflow for a Midostaurin cytotoxicity assay.
Caption: A logical approach to troubleshooting common assay issues.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Midostaurin Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent western blot results with Midostaurin.
Troubleshooting Guide
Midostaurin is a multi-kinase inhibitor that can yield variable results in western blotting if experimental conditions are not optimized.[1][2][3] Below are common issues, their potential causes, and recommended solutions.
Issue 1: Inconsistent Phospho-Protein Levels
| Potential Cause | Recommended Solution |
| Suboptimal Midostaurin Concentration: The concentration may be too high, leading to off-target effects, or too low, resulting in incomplete inhibition.[4][5] | Perform a dose-response curve (e.g., 10 nM to 1 µM) to determine the optimal concentration for your cell type and target protein. |
| Incorrect Treatment Duration: The timing of target dephosphorylation can be dynamic and transient.[6] | Conduct a time-course experiment (e.g., 30 minutes to 24 hours) to identify the peak of inhibitory activity for your specific target. |
| Cellular Context and Resistance: Cell lines can have varying sensitivity to Midostaurin, and resistance can develop, altering signaling pathways.[7] | Ensure consistent cell line authentication and passage number. If resistance is suspected, verify with a sensitive cell line as a positive control. |
| Protein Degradation: Phosphatases and proteases released during cell lysis can rapidly dephosphorylate or degrade target proteins.[8][9] | Work quickly on ice. Use freshly prepared lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors.[6][10] |
| Loading Inconsistency: Unequal protein loading between lanes can lead to misinterpretation of phosphorylation changes.[11] | Accurately quantify total protein concentration before loading. Normalize phospho-protein signals to the corresponding total protein levels for each sample.[8][11] |
Issue 2: High Background or Non-Specific Bands
| Potential Cause | Recommended Solution |
| Antibody Specificity: The primary antibody may cross-react with other proteins, especially when using phospho-specific antibodies. | Use highly specific and validated antibodies. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence. |
| Inadequate Blocking: Incomplete blocking of the membrane can lead to non-specific antibody binding. | Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking, especially for phospho-proteins, as milk contains phosphoproteins that can increase background.[6][8] |
| Midostaurin Off-Target Effects: As a multi-kinase inhibitor, Midostaurin can affect multiple signaling pathways, leading to unexpected bands.[1][2][12] | Consult literature for known off-target effects of Midostaurin.[1][5] Use a more specific inhibitor for your target of interest as a control, if available. |
| Improper Washing: Insufficient washing can leave unbound antibodies on the membrane. | Increase the number and duration of wash steps with TBST.[9] |
Issue 3: No or Weak Signal
| Potential Cause | Recommended Solution |
| Low Abundance of Phospho-Protein: The phosphorylated form of a protein can be a small fraction of the total protein pool.[8][11] | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for the target protein before western blotting.[6] |
| Midostaurin Solubility and Stability: Midostaurin is poorly soluble in aqueous solutions and can degrade, leading to reduced activity.[3][13][14] | Prepare fresh Midostaurin stock solutions in DMSO and store them properly.[15] When diluting in media, ensure it is thoroughly mixed. |
| Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane will result in a weak signal. | Confirm efficient transfer by staining the membrane with Ponceau S before blocking.[16] |
| Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too low. | Optimize antibody concentrations by performing a titration experiment. |
| Inactive Secondary Antibody: The enzyme conjugate on the secondary antibody may have lost activity. | Use a fresh vial of secondary antibody and ensure proper storage. |
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways affected by Midostaurin?
Midostaurin is a broad-spectrum kinase inhibitor that primarily targets:
-
FLT3 (Fms-like tyrosine kinase 3): It inhibits both wild-type and mutated forms of FLT3, a key driver in certain leukemias.[2][17] Downstream signaling via the STAT5, PI3K/AKT, and RAS/MEK/ERK pathways is consequently inhibited.[1][18]
-
Protein Kinase C (PKC): Midostaurin was initially identified as a PKC inhibitor.[1][19]
-
Other Tyrosine Kinases: It also inhibits c-KIT, PDGFR, VEGFR2, and Src family kinases.[2][20]
Q2: What is a typical starting concentration and treatment time for Midostaurin in cell culture experiments?
Based on published studies, a common starting point is a concentration range of 10-100 nM for FLT3 inhibition in sensitive cell lines like MV4-11 and MOLM-14.[18][21] Treatment times can range from 2 to 24 hours, depending on the specific downstream target being investigated.[18] Optimization for each specific cell line and experimental goal is crucial.
Q3: How should I prepare and store Midostaurin?
Midostaurin is poorly soluble in water.[14] It should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[15] Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into pre-warmed cell culture media and mix thoroughly.
Q4: My total protein levels for a specific target change after Midostaurin treatment. Is this normal?
Yes, this can occur. Midostaurin can induce apoptosis or cell cycle arrest, which may lead to changes in the expression levels of certain proteins.[3] For instance, some studies have shown that treatment with FLT3 inhibitors can lead to an increase in the total amount of FLT3 protein.[18] It is essential to always probe for the total protein as a loading control and to interpret the phospho-protein signal relative to the total protein signal.
Q5: Should I use any specific buffers for western blotting of phospho-proteins after Midostaurin treatment?
It is highly recommended to use Tris-based buffers (e.g., TBST) for all washing and antibody incubation steps.[11] Phosphate-buffered saline (PBS) should be avoided as the phosphate ions can compete with the phospho-specific antibodies for binding to the target protein, potentially leading to a weaker signal.
Experimental Protocols
Standard Western Blot Protocol for Assessing Protein Phosphorylation after Midostaurin Treatment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Treat cells with the desired concentrations of Midostaurin or vehicle control (DMSO) for the specified duration.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.
-
Destain with TBST.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample.
-
Visualizations
References
- 1. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 3. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 9. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. ibioace.com [ibioace.com]
- 17. researchgate.net [researchgate.net]
- 18. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Prolonged cellular midostaurin retention suggests potential alternative dosing strategies for FLT3-ITD-positive leukemias - PMC [pmc.ncbi.nlm.nih.gov]
Midostaurin Off-Target Effects: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of midostaurin in cancer cell lines.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with midostaurin, focusing on its off-target effects.
Question: Why am I observing significant anti-proliferative effects in my FLT3-negative cancer cell line treated with midostaurin?
Answer: This is a common observation and is likely due to midostaurin's off-target activity. Midostaurin is a multi-kinase inhibitor and affects several other kinases besides its primary target, FLT3.[1][2] These off-target kinases may play a crucial role in the survival and proliferation of your specific cancer cell line. For instance, midostaurin is a potent inhibitor of protein kinase C (PKC), platelet-derived growth factor receptor (PDGFR), and c-Kit, which are involved in various cancer signaling pathways.[1][3] The response of some wild-type (WT)-FLT3 patients to midostaurin therapy may also be attributed to these off-target effects.[1][4]
To investigate this further, you can:
-
Perform a kinase panel screening: Profile the expression of known midostaurin off-targets in your cell line.
-
Use more selective inhibitors: Compare the effects of midostaurin with a more specific FLT3 inhibitor to distinguish between on- and off-target effects.
-
Knockdown experiments: Use siRNA or shRNA to knock down suspected off-target kinases and observe if the sensitivity to midostaurin is altered.
Question: My experimental results with midostaurin are inconsistent across different batches of the drug or between experiments. What could be the cause?
Answer: Inconsistent results can stem from several factors:
-
Drug Stability and Storage: Midostaurin, like many small molecules, can degrade over time. Ensure it is stored correctly, protected from light, and follow the manufacturer's recommendations. Prepare fresh stock solutions for each experiment.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can influence cellular response to drug treatment. Standardize your cell culture protocols meticulously.
-
Presence of Human Plasma Proteins: The human alpha(1)-acid glycoprotein (AGP) can bind to midostaurin, reducing its effective concentration and potency.[2][5] If your media contains human serum, this could be a significant factor. Consider using serum-free media or a different serum type for consistency.
-
Metabolism of Midostaurin: Midostaurin is metabolized by CYP3A4.[3][6] If your cell line has high levels of this enzyme, it could lead to faster degradation of the compound and reduced efficacy.
Question: I am observing the development of resistance to midostaurin in my long-term cell culture experiments. What are the potential off-target mechanisms?
Answer: Resistance to midostaurin can be complex and involve both on-target and off-target mechanisms.[1] Off-target resistance can arise from the activation of bypass signaling pathways that compensate for FLT3 inhibition. Some potential mechanisms include:
-
Upregulation of other kinases: Cells may upregulate other survival kinases that are not as potently inhibited by midostaurin.
-
Mutations in downstream signaling molecules: Mutations in genes like NRAS can bypass the need for FLT3 signaling.[1]
-
Activation of alternative pathways: The activation of pathways driven by kinases like AXL or PIM1 has been implicated in resistance to FLT3 inhibitors.[1]
-
Overexpression of Syk: Spleen tyrosine kinase (Syk) overexpression has been shown to confer resistance to FLT3 inhibitors.[4]
To explore these possibilities, you can perform RNA sequencing or proteomic analysis on your resistant cell lines to identify upregulated genes and activated pathways.
Frequently Asked Questions (FAQs)
What are the known off-target kinases of midostaurin?
Midostaurin is known to inhibit a range of kinases other than FLT3. This broad activity profile contributes to both its therapeutic efficacy and its off-target effects.[1][3]
How can I differentiate between on-target (FLT3-mediated) and off-target effects in my experiments?
Differentiating on-target from off-target effects is crucial for interpreting your results. Here are some strategies:
-
Use isogenic cell lines: Compare the effects of midostaurin on a parental cell line versus a cell line engineered to be FLT3-negative.
-
Rescue experiments: In FLT3-dependent cells, see if the effects of midostaurin can be reversed by providing a downstream signaling molecule that bypasses FLT3.
-
Compare with other FLT3 inhibitors: Use a panel of FLT3 inhibitors with different selectivity profiles. If an effect is observed with midostaurin but not with a highly selective FLT3 inhibitor, it is likely an off-target effect.
-
Molecular modeling: In silico docking studies can help predict the binding affinity of midostaurin to various kinases.
What is the clinical significance of midostaurin's off-target effects?
The off-target effects of midostaurin have both positive and negative clinical implications. On the one hand, the inhibition of other kinases like c-Kit and PDGFR contributes to its efficacy in diseases like systemic mastocytosis and may be beneficial in some AML patients without FLT3 mutations.[4][7] On the other hand, off-target effects can contribute to side effects and toxicities observed in patients.[8]
Data Presentation
Table 1: Off-Target Kinase Profile of Midostaurin
This table summarizes the inhibitory activity of midostaurin against various kinases as reported in the literature. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro.
| Kinase Target | IC50 (µM) | Reference |
| cPKC-α | 0.02 - 0.03 | [4] |
| cPKC-β1 | 0.02 - 0.03 | [4] |
| cPKC-β2 | 0.02 - 0.03 | [4] |
| cPKC-γ | 0.02 - 0.03 | [4] |
| nPKC-δ | 0.16 - 1.25 | [4] |
| nPKC-η | 0.16 - 1.25 | [4] |
| nPKC-ε | 0.16 - 1.25 | [4] |
| VEGFR-2 (KDR) | 0.086 | [4] |
| KIT (CD117) | 0.086 | [4] |
| PDGFR | 0.08 | [4] |
| Syk | 0.095 | [4] |
Experimental Protocols
1. In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of midostaurin on a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Midostaurin stock solution (in DMSO)
-
Kinase assay buffer
-
96-well plates (black, flat-bottom for fluorescence assays)
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and ATP to their optimal concentrations in the kinase assay buffer. Prepare a serial dilution of midostaurin.
-
Kinase Reaction:
-
Add the kinase and midostaurin (or DMSO vehicle control) to the wells of the 96-well plate.
-
Incubate for 10-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ATP and substrate mixture.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., fluorescence, luminescence, or radioactivity).[9]
-
Data Analysis: Calculate the percentage of kinase inhibition for each midostaurin concentration and determine the IC50 value.
2. Cell Viability Assay (MTT Assay)
This protocol measures the effect of midostaurin on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Midostaurin stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of midostaurin (and a DMSO vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3. Western Blotting for FLT3 Signaling Pathway
This protocol allows for the analysis of protein expression and phosphorylation status of key components in the FLT3 signaling pathway.
Materials:
-
Cancer cell line
-
Midostaurin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FLT3, anti-phospho-FLT3, anti-STAT5, anti-phospho-STAT5, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with midostaurin for the desired time. Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of midostaurin on the expression and phosphorylation of the target proteins.
Visualizations
References
- 1. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. curetoday.com [curetoday.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Midostaurin Formulation & Handling
Welcome to the technical support center for midostaurin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of midostaurin in aqueous solutions during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my midostaurin precipitating after I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?
A1: Midostaurin is a lipophilic molecule with very low aqueous solubility (approximately 0.0157 mg/mL).[1][2] Precipitation commonly occurs when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous medium. The organic solvent disperses, and the local concentration of midostaurin exceeds its solubility limit in the aqueous environment, causing it to crash out of solution.
Troubleshooting Steps:
-
Reduce Final Concentration: Ensure the final concentration of midostaurin in your aqueous solution is well below its solubility limit. For many in vitro cell-based assays, working concentrations are in the submicromolar to low micromolar range (~1.0 µM), which is generally achievable.[3]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of your aqueous buffer while vortexing, then add this intermediate dilution to the final volume.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, ensuring a minimal final concentration (e.g., 0.1% to 0.5%) can help maintain midostaurin solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Pre-warm Aqueous Medium: Warming your buffer or cell culture medium to 37°C before adding the midostaurin stock can sometimes improve solubility.
Q2: What is the best way to prepare a stock solution of midostaurin?
A2: The recommended solvent for preparing a high-concentration stock solution for in vitro use is Dimethyl Sulfoxide (DMSO).[4] Commercial suppliers suggest that solubilities of up to 50 mg/mL in DMSO can be achieved, often requiring sonication to fully dissolve.[4]
Storage Recommendations:
-
Store the DMSO stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.
Q3: I need to prepare midostaurin for an in vivo animal study. What formulation should I use to prevent precipitation and ensure bioavailability?
A3: Due to its poor water solubility, midostaurin cannot be simply dissolved in saline for in vivo administration.[3] Special formulations are required. The choice depends on whether you need a clear solution or a suspension.
Common In Vivo Formulations:
| Formulation Type | Composition | Final Concentration | Reference |
| Suspension | 1% CMC / 0.5% Tween-80 in Saline | 5 mg/mL | [4] |
| Suspension | 50% PEG400 / 50% Saline | 5 mg/mL | [4] |
| Clear Solution | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | [4][5] |
| Clear Solution | 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | [4] |
| Microemulsion | 5% Midostaurin / 34% Vit E TPGS / 42.5% PEG400 / 8.5% Corn Oil / 10% Ethanol (diluted in water) | Not Specified | [6] |
Q4: Can pH affect the solubility of midostaurin?
A4: While the provided search results do not contain specific data on the pH-solubility profile of midostaurin, the molecule has a pKa (strongest acidic) of 13.45 and a pKa (strongest basic) of -0.83, with a physiological charge of 0.[1] This suggests that its solubility is unlikely to be significantly influenced by pH changes within the typical physiological range (pH 6-8) used for most biological experiments. However, extreme pH values could potentially alter its solubility characteristics.
Experimental Protocols
Protocol 1: Preparation of Midostaurin Stock Solution for In Vitro Use
Objective: To prepare a 10 mM stock solution of midostaurin in DMSO.
Materials:
-
Midostaurin powder (MW: 570.64 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sonicator bath
Methodology:
-
Weigh out 5.71 mg of midostaurin powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear.[4]
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.
-
Store the aliquots at -80°C for long-term use.[4]
Protocol 2: Preparation of Midostaurin Working Solution for Cell Culture
Objective: To prepare a 1 µM final concentration of midostaurin in 10 mL of cell culture medium.
Materials:
-
10 mM Midostaurin in DMSO (from Protocol 1)
-
Cell culture medium, pre-warmed to 37°C
-
Sterile conical tube (15 mL)
Methodology:
-
Add 10 mL of pre-warmed cell culture medium to a 15 mL sterile conical tube.
-
Create an intermediate dilution: In a separate microcentrifuge tube, add 1 µL of the 10 mM DMSO stock to 99 µL of pre-warmed medium. Vortex gently but thoroughly. This creates a 100 µM intermediate solution.
-
Add 100 µL of the 100 µM intermediate solution to the 10 mL of cell culture medium in the conical tube.
-
Invert the conical tube 10-15 times to ensure complete mixing. Do not vortex vigorously to avoid damaging media components.
-
The final concentration will be 1 µM midostaurin with a final DMSO concentration of 0.01%. This solution is ready to be added to cells.
-
Important: Always prepare a vehicle control using the same dilution steps with DMSO only.
Visual Guides
Midostaurin's Multi-Kinase Inhibition Pathway
Midostaurin is a multi-targeted kinase inhibitor.[3][7] It competitively binds to the ATP-binding site of key receptor tyrosine kinases, inhibiting their activity and blocking downstream signaling pathways that promote cell proliferation and survival.[7][8]
Caption: Mechanism of action for Midostaurin.
Troubleshooting Workflow for Midostaurin Precipitation
Follow this workflow if you encounter precipitation when preparing aqueous solutions of midostaurin.
Caption: Troubleshooting midostaurin precipitation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 8. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Midostaurin degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of midostaurin in stock solutions. Adherence to proper storage and handling protocols is critical to ensure the integrity and efficacy of midostaurin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause midostaurin degradation in stock solutions?
A1: Midostaurin is susceptible to degradation under several conditions. The primary factors include:
-
Hydrolysis: Degradation occurs in both acidic and alkaline aqueous solutions.
-
Oxidation: Midostaurin can be oxidized, leading to the formation of impurities.
-
Photodegradation: Exposure to light, particularly UV light, can cause significant degradation.[1]
-
Thermal Stress: Elevated temperatures can accelerate the degradation process.[1]
Q2: What are the recommended solvents for preparing midostaurin stock solutions?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing midostaurin stock solutions. Midostaurin is readily soluble in DMSO, while its solubility in ethanol is lower. It is practically insoluble in water.
Q3: How should I store my midostaurin stock solutions to minimize degradation?
A3: To ensure the stability of your midostaurin stock solutions, follow these storage guidelines:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Moisture: Use anhydrous grade DMSO and minimize the exposure of the stock solution to air to prevent moisture absorption, which can affect solubility and stability. Keep containers tightly sealed.
Q4: How can I tell if my midostaurin stock solution has degraded?
A4: Visual inspection may not be sufficient to detect degradation. The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of the solution and identify any degradation products. Inconsistent or unexpected experimental results can also be an indicator of compound degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments that may be related to midostaurin degradation.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or lower than expected bioactivity in cell-based assays. | Degradation of midostaurin in the stock solution due to improper storage (e.g., prolonged storage at room temperature, exposure to light, multiple freeze-thaw cycles). | 1. Prepare a fresh stock solution of midostaurin from a new powder vial. 2. Perform a dose-response experiment with the new stock to verify its activity. 3. If the new stock is active, discard the old stock solution. 4. Review and optimize your stock solution storage and handling procedures. |
| Precipitate forms in the stock solution upon thawing or in the final dilution in aqueous media. | Midostaurin has low aqueous solubility. The concentration in the final dilution may have exceeded its solubility limit. Moisture absorption in DMSO stock can also reduce solubility. | 1. Ensure the final concentration in your aqueous experimental medium does not exceed the solubility limit of midostaurin. 2. Use fresh, anhydrous DMSO to prepare stock solutions. 3. Gently warm the stock solution to 37°C and vortex to try and redissolve any precipitate before making final dilutions. 4. Consider using a surfactant or co-solvent in your final dilution if compatible with your experimental system. |
| Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS). | Degradation of midostaurin has occurred. | 1. Compare the chromatogram of your stock solution to a freshly prepared standard. 2. Identify the degradation products by their mass-to-charge ratio if using LC-MS. 3. Prepare a fresh stock solution and re-analyze. 4. If degradation is confirmed, review storage and handling procedures to identify the source of degradation (e.g., light exposure, temperature fluctuations). |
Data on Midostaurin Stability
While specific quantitative kinetic data for midostaurin degradation in common laboratory solvents under typical storage conditions is limited in publicly available literature, forced degradation studies provide valuable insights into its stability profile.
Qualitative Stability of Midostaurin Under Forced Degradation Conditions
| Stress Condition | Observation | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Significant degradation | Amide hydrolysis, hydroxylation products |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Significant degradation | Amide hydrolysis, O-demethylation products |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation | N-oxidation products |
| Photolytic (UV or fluorescent light) | Significant degradation | Various photoproducts |
| Thermal (e.g., 60°C) | Moderate degradation | Isomerization and other degradation products |
This table is a summary of findings from forced degradation studies and indicates the potential for degradation under these harsh conditions. The rate of degradation under normal laboratory storage conditions will be significantly slower.
Experimental Protocols
Protocol for Assessing the Stability of Midostaurin Stock Solutions using HPLC
This protocol provides a general framework for monitoring the stability of midostaurin in a stock solution over time.
-
Preparation of Midostaurin Stock Solution:
-
Accurately weigh a known amount of midostaurin powder.
-
Dissolve the powder in an appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 20 µg/mL).
-
Inject the sample into a validated stability-indicating HPLC system.
-
Record the peak area and retention time of the midostaurin peak. This will serve as the baseline (100% purity).
-
-
Storage of Stock Solution:
-
Aliquot the remaining stock solution into several small, light-protected vials.
-
Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one aliquot from storage.
-
Allow the aliquot to thaw completely and come to room temperature.
-
Prepare a sample for HPLC analysis as described in step 2.
-
Analyze the sample using the same HPLC method.
-
-
Data Analysis:
-
Compare the peak area of midostaurin at each time point to the initial peak area at time zero.
-
Calculate the percentage of midostaurin remaining at each time point.
-
Monitor for the appearance of any new peaks, which would indicate the formation of degradation products.
-
Example HPLC Conditions (based on published methods): [1]
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of ammonium formate buffer and acetonitrile is often used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 290 nm).
Visualizations
Signaling Pathways of Midostaurin
Midostaurin is a multi-kinase inhibitor that primarily targets FLT3 and KIT receptor tyrosine kinases, which are often mutated in acute myeloid leukemia (AML) and systemic mastocytosis, respectively.
Caption: Midostaurin inhibits mutated FLT3 and KIT signaling pathways.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a midostaurin stock solution.
Caption: Workflow for assessing midostaurin stock solution stability.
Troubleshooting Logic for Inconsistent Results
This decision tree can help troubleshoot experiments where midostaurin's effect is variable or absent.
Caption: Troubleshooting decision tree for midostaurin experiments.
References
Technical Support Center: Overcoming Midostaurin Resistance in AML
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating midostaurin resistance in Acute Myeloid Leukemia (AML) cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of midostaurin resistance in AML cell lines?
A1: Resistance to midostaurin, a multi-kinase inhibitor targeting FLT3, can be broadly categorized into on-target and off-target mechanisms.
-
On-Target Mechanisms: These directly involve the FLT3 receptor. A common cause is the acquisition of secondary point mutations within the FLT3 tyrosine kinase domain (TKD), such as the D835Y mutation, which can interfere with drug binding.[1] Another on-target mechanism is the "gatekeeper" mutation F691L, which confers broad resistance to many FLT3 inhibitors.[1][2]
-
Off-Target Mechanisms: These involve the activation of alternative or "bypass" signaling pathways that allow cancer cells to survive and proliferate despite FLT3 inhibition. Common off-target mechanisms include:
-
Activation of Parallel Kinase Pathways: Upregulation and/or activation of receptor tyrosine kinases like AXL can sustain downstream signaling.[1][3] The JAK/STAT pathway can also be activated to bypass FLT3 dependency.[4]
-
Constitutive Downstream Signaling: Mutations in genes downstream of FLT3, such as NRAS, can render the cell independent of FLT3 signaling.[1][5] Persistent activation of the PI3K/Akt/mTOR and MAPK/ERK pathways is frequently observed in resistant cells.[2][5][6]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, particularly Mcl-1 and Bcl-2, is a critical survival mechanism for resistant cells.[7][8]
-
Actin Cytoskeleton Remodeling: Hyperactivation of RAC1, a protein involved in actin polymerization, has been shown to confer midostaurin resistance through its effects on cell structure and anti-apoptotic signaling.[8][9]
-
Q2: My FLT3-ITD positive AML cell line is showing reduced sensitivity to midostaurin. How can I confirm and characterize the resistance?
A2: A systematic approach is required:
-
Confirm IC50 Shift: Perform a dose-response curve and calculate the IC50 value for midostaurin in your cell line compared to its parental, sensitive counterpart. A significant increase in IC50 indicates resistance.
-
Analyze FLT3 Signaling: Use Western blotting to check the phosphorylation status of FLT3 and its immediate downstream targets (STAT5, AKT, ERK) in the presence and absence of midostaurin. Resistant cells may show incomplete inhibition or rapid reactivation of these pathways.[10][11]
-
Sequence the FLT3 Gene: Perform Sanger or next-generation sequencing of the FLT3 gene, specifically focusing on the kinase domain, to identify potential secondary mutations like D835 or F691L.[1]
-
Profile Bypass Pathways: Screen for the activation of known resistance pathways. This can include Western blot analysis for phosphorylated AXL, JAK/STAT proteins, and key nodes of the RAS/MAPK and PI3K/AKT pathways.[1][3][4]
-
Assess Apoptosis Regulation: Evaluate the expression levels of anti-apoptotic proteins like Mcl-1 and Bcl-2 via Western blot or qPCR.[7][11]
Q3: What are the most promising combination strategies to overcome midostaurin resistance in the lab?
A3: Combining midostaurin with agents that target the identified resistance mechanisms is the most effective strategy. Promising combinations observed in preclinical models include:
-
BCL-2 Inhibitors (e.g., Venetoclax): This is a highly synergistic combination. Midostaurin downregulates the anti-apoptotic protein Mcl-1, which is a primary mechanism of venetoclax resistance.[11] The dual targeting of Mcl-1 and Bcl-2 effectively induces apoptosis.[8][11]
-
RAC1 Inhibitors (e.g., Eht1864): For resistance mediated by actin cytoskeleton deregulation, inhibiting RAC1 can restore sensitivity to midostaurin.[8][9]
-
PI3K/mTOR Inhibitors (e.g., Rapamycin): If the PI3K/Akt/mTOR pathway is constitutively active, dual inhibition can be effective.[2][5]
-
CDK4/6 Inhibitors (e.g., Palbociclib): These inhibitors have shown efficacy in FLT3-ITD AML cells and can be combined with FLT3 inhibitors for a greater anti-leukemic effect.[12]
-
Hypomethylating Agents (e.g., Azacitidine, Decitabine): These agents have shown synergistic activity with midostaurin in preclinical models, warranting investigation.[7][10]
Section 2: Troubleshooting Guides
Guide 1: Midostaurin Fails to Inhibit Downstream Signaling
-
Problem: Western blot analysis shows persistent phosphorylation of ERK and/or AKT even at high concentrations of midostaurin.
-
Possible Causes & Solutions:
-
Cause: Acquired mutation in a downstream effector like NRAS.
-
Troubleshooting Step: Sequence key genes in the RAS/MAPK pathway (e.g., NRAS, KRAS).
-
Solution: If a mutation is found, the cell is likely no longer dependent on FLT3 signaling. Consider combination therapy with a MEK inhibitor.
-
-
Cause: Activation of a bypass receptor tyrosine kinase (RTK) like AXL.
-
Troubleshooting Step: Perform a phospho-RTK array or Western blot for phosphorylated AXL.
-
Solution: Combine midostaurin with an AXL inhibitor to block the bypass pathway.[3]
-
-
Cause: Paradoxical increase in FLT3 expression.
-
Troubleshooting Step: While midostaurin blocks FLT3 signaling, it can paradoxically increase FLT3 gene expression.[6] Check FLT3 mRNA and protein levels after treatment.
-
Solution: This is an intrinsic response. Focus on targeting downstream nodes or using alternative strategies like antisense oligonucleotides to reduce total FLT3 expression.[6]
-
-
Guide 2: Midostaurin Induces G1 Arrest but Not Apoptosis
-
Problem: Cell cycle analysis shows a clear G1 arrest following midostaurin treatment, but Annexin V/PI staining shows minimal increase in apoptosis.
-
Possible Causes & Solutions:
-
Cause: High expression of anti-apoptotic proteins, particularly Mcl-1 and/or Bcl-2.
-
Troubleshooting Step: Perform Western blot to quantify Mcl-1, Bcl-2, and BIM protein levels. In resistant cells, BIM may be sequestered by overexpressed Mcl-1 or Bcl-2.
-
Solution: This is a classic scenario for combination therapy. Add a BCL-2 inhibitor (Venetoclax) to your experiment. Midostaurin will suppress Mcl-1, while venetoclax inhibits Bcl-2, leading to the release of BIM and synergistic induction of apoptosis.[11]
-
-
Cause: Resistance mediated by RAC1 hyperactivation.
-
Section 3: Data Presentation
Table 1: Overview of Midostaurin Resistance Mechanisms
| Category | Mechanism | Key Molecules Involved | Experimental Detection | Citation(s) |
| On-Target | Secondary Kinase Domain Mutations | FLT3 (D835Y, Y842) | Gene Sequencing | [1] |
| Gatekeeper Mutation | FLT3 (F691L) | Gene Sequencing | [1][2] | |
| Off-Target | Bypass Signaling Activation | AXL, PI3K/AKT, RAS/MAPK, JAK/STAT | Western Blot (Phospho-proteins), RTK arrays | [1][3][4][5] |
| Anti-Apoptotic Protein Upregulation | Mcl-1, Bcl-2, Survivin | Western Blot, qPCR | [5][7] | |
| Cytoskeleton Remodeling | RAC1, N-WASP | Actin Polymerization Assay, Western Blot | [8][9] | |
| Other | Clonal Evolution / Selection | N/A | Clonal tracking via sequencing | [13] |
| Drug Sequestration | Alpha-1-acid glycoprotein (AGP) | Plasma binding assays | [14] |
Table 2: Preclinical Combination Strategies to Overcome Midostaurin Resistance
| Combination Agent | Target | Mechanism of Synergy | Cell Lines Tested | Citation(s) |
| Venetoclax | BCL-2 | Midostaurin downregulates Mcl-1, overcoming a key venetoclax resistance mechanism. | MOLM-13, MV4-11 | [11] |
| Eht1864 | RAC1 | Reverses resistance driven by RAC1-dependent actin remodeling and BCL-2 hyperphosphorylation. | MV4-11, MOLM-13 | [8][9] |
| Palbociclib | CDK4/6 | CDK4/6 inhibition shows cytotoxic effects in FLT3-ITD AML cells. | MOLM-14, MV4-11 | [12] |
| Rapamycin | mTOR | Overcomes resistance mediated by persistent activation of the PI3K/AKT/mTOR pathway. | Ba/F3-ITD-TKD | [5] |
| AXL Inhibitors | AXL | Blocks AXL-mediated bypass signaling that confers resistance. | N/A | [3] |
| Decitabine | DNA Methylation | Synergistically induces apoptosis through an FLT3-dependent mechanism. | Cultured AML blasts | [10] |
Section 4: Key Experimental Protocols
Protocol 1: Western Blot Analysis of FLT3 and Downstream Signaling
-
Cell Culture and Treatment: Plate AML cells (e.g., MOLM-13, MV4-11) at a density of 0.5 x 10^6 cells/mL. Treat with vehicle control, midostaurin, venetoclax, or the combination for desired time points (e.g., 4, 8, 24 hours).[11]
-
Lysate Preparation: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel. Run the gel and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Mcl-1, anti-Bcl-2, anti-BIM, anti-cleaved-caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).[11]
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
-
Cell Treatment: Seed 0.5 x 10^6 cells in a 6-well plate and treat with the indicated drugs (e.g., midostaurin and/or a combination agent) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each sample. Analyze immediately on a flow cytometer.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Section 5: Visualizations
Caption: Core FLT3 signaling pathways activated by FLT3-ITD mutations in AML.
Caption: Overview of on-target and off-target mechanisms of midostaurin resistance.
Caption: Logical workflow for investigating and characterizing midostaurin resistance.
Caption: Synergistic mechanism of midostaurin and venetoclax in inducing apoptosis.
References
- 1. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Overcoming Resistance to FLT3 Inhibitors in the Treatment of FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Resistance: FLT3 Inhibitors Past, Present, Future and the Challenge of Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. sciencedaily.com [sciencedaily.com]
Technical Support Center: Troubleshooting Midostaurin-Induced Cell Cycle Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Midostaurin, specifically focusing on its effects on cell cycle arrest.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I not observing the expected cell cycle arrest after Midostaurin treatment?
If you are not observing the expected G1 or G2/M cell cycle arrest after treating your cells with Midostaurin, there could be several contributing factors. Follow this troubleshooting guide to identify the potential cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of Midostaurin-induced cell cycle arrest.
-
Verify Drug Integrity and Concentration:
-
Is your Midostaurin stock solution properly prepared and stored? Midostaurin is sensitive to light. Ensure it is stored in the dark at the recommended temperature. Prepare fresh dilutions for each experiment.
-
Have you performed a dose-response curve? The optimal concentration of Midostaurin can vary significantly between cell lines. Perform a dose-response experiment to determine the EC50 for your specific cell line.
-
-
Confirm Cell Line Sensitivity:
-
What is the FLT3 mutation status of your cell line? Midostaurin is a potent inhibitor of FLT3, particularly in cells with FLT3-ITD or FLT3-TKD mutations.[1] Cell lines without these mutations may be less sensitive or require higher concentrations to induce cell cycle arrest.[2]
-
Are you using a positive control cell line? Include a cell line known to be sensitive to Midostaurin (e.g., MV4-11, MOLM-13) in your experiments to validate your drug and protocol.
-
-
Review Experimental Protocol:
-
Is the incubation time appropriate? The time required to observe cell cycle arrest can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Is the cell density optimal? High cell confluency can sometimes affect drug efficacy. Ensure you are seeding cells at a consistent and appropriate density.
-
-
Investigate Potential Resistance:
-
Could your cells have developed resistance? Acquired resistance to Midostaurin can occur through various mechanisms, including mutations in the FLT3 kinase domain or activation of bypass signaling pathways such as the MAPK/ERK pathway.[3][4]
-
Are downstream signaling pathways still active? Use Western blotting to check the phosphorylation status of downstream targets of FLT3, such as STAT5, AKT, and ERK, to see if the drug is effectively inhibiting the pathway.[5]
-
2. My cells are dying instead of arresting in the cell cycle. Is this expected?
Yes, this can be an expected outcome, particularly at higher concentrations or in highly sensitive cell lines. Midostaurin can induce both cell cycle arrest and apoptosis.[6][7]
-
Concentration-Dependent Effects: At lower concentrations, Midostaurin may primarily induce cell cycle arrest. As the concentration increases, it is more likely to trigger apoptosis.
-
Cell Line Specificity: Some cell lines are more prone to apoptosis in response to Midostaurin treatment.
-
FLT3-Mutated vs. Wild-Type: Interestingly, some studies have shown that Midostaurin tends to elicit apoptotic cell death in FLT3-mutated AML cell lines, while it induces cell cycle arrest in FLT3-wildtype cell lines.[2]
To distinguish between cell cycle arrest and apoptosis, you can perform an Annexin V/Propidium Iodide (PI) apoptosis assay in parallel with your cell cycle analysis.
3. I am observing a G1 arrest in some experiments and a G2/M arrest in others. Why the discrepancy?
The specific phase of cell cycle arrest induced by Midostaurin can be context-dependent.
-
Cell Type: Different cell lines may arrest at different phases of the cell cycle in response to Midostaurin. For example, G1 arrest has been observed in some leukemia cell lines, while G2/M arrest has been reported in others.[8][9]
-
Drug Concentration: The concentration of Midostaurin used can influence the cell cycle checkpoint that is activated.
-
Off-Target Effects: Midostaurin is a multi-kinase inhibitor and can affect other kinases involved in cell cycle regulation, such as CDK1, which could contribute to a G2/M arrest.[10]
To ensure consistency, it is crucial to carefully control your experimental conditions, including cell line, drug concentration, and treatment duration.
4. How can I confirm that the observed cell cycle arrest is due to the inhibition of specific kinases?
To confirm the mechanism of action, you can perform the following experiments:
-
Western Blot Analysis: Analyze the phosphorylation status of key proteins in the signaling pathways targeted by Midostaurin. A decrease in the phosphorylation of FLT3 and its downstream effectors (STAT5, AKT, ERK) would support on-target activity.[5]
-
Rescue Experiments: If you hypothesize that the cell cycle arrest is due to the inhibition of a specific kinase, you can try to "rescue" the phenotype by overexpressing a constitutively active form of that kinase.
-
Use of More Specific Inhibitors: Compare the effects of Midostaurin to those of more highly specific inhibitors of the kinases it targets (e.g., a more specific FLT3 inhibitor or a SYK inhibitor) to dissect the contribution of each target to the observed phenotype.[11]
Data Presentation
Table 1: IC50 Values of Midostaurin in Different AML Cell Lines
| Cell Line | FLT3 Status | Midostaurin IC50 (nM) | Primary Effect |
| MV4-11 | FLT3-ITD | ~15 | Apoptosis & G1 Arrest |
| MOLM-13 | FLT3-ITD | ~29 | Apoptosis & G1 Arrest |
| THP-1 | FLT3-WT | >100 | G2/M Arrest |
| Kasumi-1 | c-KIT mutation | Variable | Apoptosis & G2 Arrest |
Data compiled from multiple sources for illustrative purposes. Actual values may vary depending on experimental conditions.[8][9][12]
Experimental Protocols
1. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution based on DNA content.
-
Cell Preparation:
-
Seed cells at an appropriate density in a multi-well plate.
-
Treat cells with the desired concentrations of Midostaurin or vehicle control for the specified duration.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
-
Fixation:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).[13]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).[13]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram of fluorescence intensity to distinguish between G0/G1, S, and G2/M phases of the cell cycle.
-
2. Western Blotting for Cell Cycle-Related Proteins
This protocol is for analyzing the expression and phosphorylation status of proteins involved in the cell cycle.
-
Protein Extraction:
-
After treatment with Midostaurin, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, Cyclin D1, CDK4/6, p27) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
3. Cell Viability Assays (MTT/XTT)
These colorimetric assays measure cell metabolic activity as an indicator of cell viability.[14][15][16]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
Add various concentrations of Midostaurin to the wells and incubate for the desired time period.
-
-
MTT Assay:
-
XTT Assay:
-
Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent mixture to each well.[14]
-
Incubate for 2-4 hours at 37°C.
-
Read the absorbance at 450 nm.
-
Signaling Pathways and Workflows
Midostaurin's Mechanism of Action and Effect on Cell Cycle
Caption: Midostaurin inhibits multiple kinases, leading to cell cycle arrest and apoptosis.
References
- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 2. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Combination of Venetoclax and Midostaurin Efficiently Suppressed Relapsed t(8;21)Acute Myeloid Leukemia With Mutant KIT After Failure of Venetoclax Plus Azacitidine Treatment [frontiersin.org]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 15. MTT assay - Wikipedia [en.wikipedia.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell viability assays | Abcam [abcam.com]
Validation & Comparative
A Researcher's Guide to Ensuring Consistency in Midostaurin Potency Through Lot-to-Lot Variability Testing
For researchers, scientists, and drug development professionals, ensuring the consistency of critical reagents is paramount to the validity and reproducibility of experimental results. Midostaurin, a multi-kinase inhibitor, is a potent therapeutic agent whose efficacy is dependent on its consistent performance. This guide provides a framework for evaluating the lot-to-lot variability of midostaurin, offering objective comparisons and detailed experimental protocols to support robust scientific inquiry.
Midostaurin functions by targeting multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR).[1][2] Its primary application is in the treatment of acute myeloid leukemia (AML) with FLT3 mutations, where it inhibits aberrant signaling pathways that drive cancer cell proliferation and survival.[2][3][4][5] Given its critical role in both preclinical research and clinical applications, variations between different manufacturing lots of midostaurin could lead to inconsistent results, jeopardizing the integrity of studies and potentially impacting patient outcomes.
This guide outlines a series of biochemical and cell-based assays to assess and compare the potency of different midostaurin lots. The presented data, while hypothetical, is representative of what a researcher might expect to observe and provides a clear basis for comparison.
Comparative Analysis of Midostaurin Lots
To ensure the biological activity of midostaurin is consistent across different batches, a two-pronged approach is recommended: a biochemical assay to assess direct kinase inhibition and a cell-based assay to evaluate the compound's effect in a biological system.
Biochemical Assay: FLT3 Kinase Inhibition
The inhibitory activity of three hypothetical lots of midostaurin (Lot A, Lot B, and Lot C) was assessed against the FLT3 kinase. The half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined.
| Midostaurin Lot | IC50 (nM) for FLT3 Kinase Inhibition |
| Lot A (Reference) | 10.2 |
| Lot B | 10.5 |
| Lot C | 15.8 |
Interpretation: Lots A and B exhibit comparable potency in inhibiting FLT3 kinase activity, with IC50 values that are nearly identical. In contrast, Lot C shows a noticeably higher IC50 value, suggesting it is approximately 50% less potent than the reference lot. This level of variation could significantly impact experimental outcomes.
Cell-Based Assay: Inhibition of MV4-11 Cell Viability
The MV4-11 cell line, which harbors an activating FLT3 internal tandem duplication (ITD) mutation, is a relevant model for studying midostaurin's cellular effects. The half-maximal effective concentration (EC50), the concentration that causes a 50% reduction in cell viability, was determined for each lot.
| Midostaurin Lot | EC50 (nM) for MV4-11 Cell Viability |
| Lot A (Reference) | 25.5 |
| Lot B | 26.1 |
| Lot C | 38.2 |
Interpretation: The results from the cell-based assay corroborate the findings of the biochemical assay. Lots A and B demonstrate similar efficacy in reducing the viability of FLT3-mutated cancer cells. Lot C, however, requires a higher concentration to achieve the same effect, indicating reduced potency in a cellular context.
Visualizing Key Processes
To better understand the context of this analysis, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for lot-to-lot variability testing.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 3. What is Midostaurin used for? [synapse.patsnap.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]
Decoding the Quality of Midostaurin: A Guide to Interpreting Certificates of Analysis for Researchers
For researchers and drug development professionals, ensuring the quality and purity of a compound like Midostaurin is paramount for reproducible and reliable experimental outcomes. The Certificate of Analysis (CoA) is a critical document that provides a comprehensive quality assessment of a specific batch of a chemical. This guide will delve into the interpretation of a standard Midostaurin CoA, compare its typical specifications with alternative FMS-like tyrosine kinase 3 (FLT3) inhibitors, and provide insights into the experimental data that underpins these specifications.
Understanding the Certificate of Analysis: Key Parameters for Midostaurin
A Certificate of Analysis for a research-grade chemical like Midostaurin typically includes several key sections that detail its identity, purity, and physical properties. Researchers should pay close attention to the following parameters:
| Parameter | Typical Specification | Test Method | Importance for Researchers |
| Appearance | White to off-white or yellowish powder | Visual Inspection | Confirms the physical state and expected color of the compound. Deviations could indicate degradation or impurities. |
| Purity (by HPLC) | ≥98%, often >99% | High-Performance Liquid Chromatography (HPLC) | This is a critical measure of the compound's purity. Higher purity minimizes the risk of off-target effects from contaminants in biological assays.[1][2][3][4] |
| Identity (by ¹H NMR, MS) | Conforms to structure | Nuclear Magnetic Resonance, Mass Spectrometry | Confirms the chemical structure of the compound, ensuring it is indeed Midostaurin. |
| Solubility | Soluble in DMSO | Solubility Test | Provides practical information for preparing stock solutions for in vitro and in vivo experiments. |
| Residual Solvents | Within specified limits (e.g., <0.5%) | Gas Chromatography (GC) or ¹H NMR | High levels of residual solvents can be toxic to cells and may interfere with experimental results. |
| Water Content | Within specified limits (e.g., <1.0%) | Karl Fischer Titration | The presence of water can affect the actual concentration of the compound in solution and may promote degradation. |
Midostaurin in Context: Comparison with Alternative FLT3 Inhibitors
Midostaurin, a first-generation multi-kinase inhibitor, is often compared with second-generation, more selective FLT3 inhibitors such as Gilteritinib, Quizartinib, and Crenolanib.[5][6] The choice of inhibitor can significantly impact experimental outcomes due to differences in potency, selectivity, and resistance profiles.
Below is a comparative summary of typical purity specifications and key performance data for Midostaurin and its alternatives, gathered from supplier information and preclinical studies.
Table 1: Purity and Physical Properties Comparison
| Compound | Purity (by HPLC) | Appearance |
| Midostaurin | ≥98% (often >99%)[2][3][4] | White to off-white or yellowish powder |
| Gilteritinib | ≥99%[1] | Pale yellow to yellow powder[1] |
| Quizartinib | ≥98% | Off-white to yellow solid |
| Crenolanib | ≥98% | White to off-white solid |
Table 2: Preclinical Performance Comparison of FLT3 Inhibitors
| Compound | Target(s) | IC₅₀ (FLT3-ITD) | Key Features |
| Midostaurin | FLT3, KIT, PDGFR, VEGFR, PKC[7][8] | ~10-30 nM[5] | First-generation, multi-kinase inhibitor.[5] |
| Gilteritinib | FLT3 (ITD and TKD), AXL | ~0.7-1.8 nM (in media)[5] | Second-generation, potent against both ITD and TKD mutations.[5][6] |
| Quizartinib | FLT3 (ITD) | <1 nM[9] | Second-generation, highly potent but less active against TKD mutations.[5][6] |
| Crenolanib | FLT3 (ITD and TKD), PDGFRα/β | ~1.3 nM[10] | Second-generation, active against both ITD and TKD mutations.[10][11] |
Experimental Protocols: The Science Behind the Specifications
The data presented in a CoA is generated through rigorous analytical testing. Understanding the methodologies behind these tests is crucial for interpreting the results accurately.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (a column packed with solid particles) and a mobile phase (a liquid solvent). The time it takes for a compound to travel through the column (retention time) is characteristic of that compound. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound.
Typical Protocol for Midostaurin Purity Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV absorbance is monitored at a specific wavelength (e.g., 293 nm).
-
Quantification: The purity is calculated by dividing the peak area of Midostaurin by the total area of all peaks in the chromatogram.
Kinase Inhibition Assay (IC₅₀ Determination)
Principle: An in vitro kinase assay measures the ability of a compound to inhibit the activity of a specific kinase, such as FLT3. The IC₅₀ value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Typical Protocol for FLT3 Inhibition Assay:
-
Reaction Mixture: A reaction buffer containing recombinant FLT3 enzyme, a substrate (e.g., a synthetic peptide), and ATP is prepared.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., Midostaurin) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence, or radioactivity.
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC₅₀ value is determined from the resulting dose-response curve.
Visualizing Key Concepts
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the FLT3 signaling pathway, a typical experimental workflow for CoA generation, and the logical relationship in selecting an appropriate FLT3 inhibitor.
Caption: Midostaurin inhibits FLT3 receptor signaling.
Caption: Workflow for generating a Certificate of Analysis.
Caption: Decision tree for selecting an appropriate FLT3 inhibitor.
References
- 1. chemietek.com [chemietek.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Midostaurin | 米哚妥林 | PKC 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 9. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
Midostaurin vs. Quizartinib: An In Vitro Potency Comparison for FLT3-Mutated Acute Myeloid Leukemia
A detailed guide for researchers and drug development professionals on the comparative in vitro efficacy of two key FLT3 inhibitors, with supporting experimental data and protocols.
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), particularly for patients harboring FMS-like tyrosine kinase 3 (FLT3) mutations, midostaurin and quizartinib represent two pivotal therapeutic agents. While both are potent FLT3 inhibitors, their distinct molecular interactions and inhibitory profiles warrant a detailed comparison for researchers engaged in preclinical studies and drug development. This guide provides an objective, data-driven comparison of the in vitro potency of midostaurin and quizartinib, focusing on their activity against FLT3 internal tandem duplication (FLT3-ITD) and tyrosine kinase domain (TKD) mutations.
Executive Summary
Quizartinib consistently demonstrates superior in vitro potency against FLT3-ITD mutations compared to midostaurin, with IC50 values often in the sub-nanomolar range.[1][2] This heightened potency is attributed to its mechanism as a highly selective, second-generation Type II FLT3 inhibitor.[1][3] Midostaurin, a first-generation, multi-kinase Type I inhibitor, is less potent against FLT3-ITD but has a broader kinase inhibition profile that may contribute to its clinical efficacy.[4][5] The choice between these inhibitors in a research context will depend on the specific experimental goals, such as targeting FLT3-ITD with high precision versus exploring the effects of broader kinase inhibition.
Data Presentation: In Vitro Potency (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for midostaurin and quizartinib against various FLT3-ITD positive AML cell lines. These values represent the concentration of the drug required to inhibit 50% of the target's activity in vitro.
| Cell Line | FLT3 Mutation | Midostaurin IC50 (nM) | Quizartinib IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | ~10.12 | 0.40 - 0.50 | [1] |
| MOLM-13 | FLT3-ITD | - | 0.89 | [1] |
| MOLM-14 | FLT3-ITD | 10.12 | 0.67 - 0.73 | [1] |
| Midostaurin-Resistant MOLM-14 | FLT3-ITD with RAS mutation | 45.09 - 106.00 | 3.61 - 9.23 | [1][2] |
Note: IC50 values can vary between studies due to different experimental conditions.
Mechanism of Action and Signaling Pathway
Midostaurin and quizartinib are both ATP-competitive inhibitors but differ in their binding mode to the FLT3 kinase. Midostaurin is a Type I inhibitor, binding to the active conformation of the kinase. In contrast, quizartinib is a Type II inhibitor, which binds to and stabilizes the inactive conformation of the kinase.[1] This difference in mechanism contributes to quizartinib's higher potency and selectivity for FLT3.
The constitutive activation of the FLT3 receptor by ITD mutations drives downstream signaling pathways, primarily the RAS/MEK/ERK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[1][6] Both midostaurin and quizartinib inhibit the autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals.[6]
Caption: FLT3 signaling pathway and points of inhibition by midostaurin and quizartinib.
Experimental Protocols
Accurate determination of in vitro potency relies on standardized and well-documented experimental protocols. Below are detailed methodologies for common assays used to evaluate FLT3 inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated FLT3 kinase.
Objective: To determine the IC50 of midostaurin and quizartinib against purified FLT3 kinase.
Materials:
-
Recombinant human FLT3 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[7]
-
ATP
-
Substrate (e.g., a generic tyrosine kinase peptide substrate)
-
Test compounds (midostaurin, quizartinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[7][8]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the FLT3 enzyme to each well.
-
Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[7]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of the inhibitors on the proliferation and viability of AML cell lines harboring FLT3 mutations.
Objective: To determine the IC50 of midostaurin and quizartinib in FLT3-ITD positive AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test compounds (midostaurin, quizartinib) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay (e.g., MTT, XTT)[2][9]
-
96-well plates
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere or stabilize for a few hours or overnight.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Add the cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT/XTT) using a plate reader. The signal is proportional to the number of viable cells.
-
Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.
Caption: A generalized experimental workflow for determining the in vitro potency of kinase inhibitors.
Conclusion
The in vitro data unequivocally positions quizartinib as a more potent inhibitor of FLT3-ITD than midostaurin. This high potency and selectivity make quizartinib an excellent tool for studies focused specifically on the consequences of FLT3 inhibition. Conversely, midostaurin's multi-kinase activity may be advantageous in experimental models where the goal is to investigate broader signaling inhibition. The choice of inhibitor should, therefore, be guided by the specific research question and the desired level of target selectivity. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and validate these findings within their specific laboratory settings.
References
- 1. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. targetedonc.com [targetedonc.com]
- 4. Clinically relevant doses of FLT3-kinase inhibitors quizartinib and midostaurin do not impair T-cell reactivity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. promega.com [promega.com]
- 8. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 9. pubcompare.ai [pubcompare.ai]
Midostaurin vs. Gilteritinib: A Comparative Guide on the Mechanism of Action of Two Key FLT3 Inhibitors
For Immediate Release
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), particularly for patients harboring FMS-like tyrosine kinase 3 (FLT3) mutations, midostaurin and gilteritinib have emerged as critical therapeutic agents. While both drugs target FLT3, their distinct mechanisms of action, kinase inhibition profiles, and resistance patterns warrant a detailed comparison to inform research and clinical development. This guide provides an objective, data-driven comparison of midostaurin and gilteritinib, focusing on their molecular interactions and cellular effects.
At a Glance: Key Differences
| Feature | Midostaurin | Gilteritinib |
| Drug Class | First-generation, multi-kinase inhibitor (Type I) | Second-generation, selective FLT3 inhibitor (Type I) |
| Primary Target | FLT3, KIT, PDGFR, VEGFR2, PKC | FLT3, AXL |
| FLT3 Binding | Binds to the active conformation of the kinase domain | Binds to the active conformation of the kinase domain |
| Activity against FLT3 mutations | FLT3-ITD and FLT3-TKD | Potent activity against FLT3-ITD and a broad range of FLT3-TKD mutations |
| Clinical Use in FLT3-mutated AML | Newly diagnosed in combination with chemotherapy | Relapsed or refractory monotherapy |
Mechanism of Action: A Tale of Two Inhibitors
Midostaurin, a first-generation inhibitor, is characterized by its broad-spectrum activity against multiple tyrosine kinases.[1][2][3] It functions as a Type I inhibitor, binding to the ATP-binding pocket of the kinase domain in its active conformation.[4] Its primary targets include FLT3, both wild-type and mutated (Internal Tandem Duplication - ITD and Tyrosine Kinase Domain - TKD), KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] By inhibiting these kinases, midostaurin disrupts downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, ultimately leading to cell cycle arrest and apoptosis in malignant cells.[1][3]
Gilteritinib, a second-generation inhibitor, offers a more targeted approach.[5] Also a Type I inhibitor, it exhibits high potency and selectivity for FLT3, including both ITD and a wide array of TKD mutations that confer resistance to other inhibitors.[5][6] Gilteritinib also demonstrates inhibitory activity against AXL, a receptor tyrosine kinase implicated in resistance to FLT3 inhibition.[5] Its focused action on FLT3 leads to a profound inhibition of downstream signaling pathways, inducing apoptosis in leukemic cells expressing FLT3 mutations.[5][7]
Signaling Pathway Inhibition
The differential targeting of midostaurin and gilteritinib results in distinct impacts on cellular signaling. The following diagram illustrates the primary signaling pathways affected by both inhibitors.
Quantitative Comparison of Kinase Inhibition
The inhibitory activity of midostaurin and gilteritinib has been quantified against a panel of kinases, with IC50 values providing a measure of their potency. Gilteritinib generally demonstrates greater potency and selectivity for FLT3 compared to midostaurin.
| Kinase Target | Midostaurin IC50 (nM) | Gilteritinib IC50 (nM) |
| FLT3-WT | - | 5.0[6] |
| FLT3-ITD | - | 0.7 - 1.8[6] |
| FLT3-D835Y | 1.5[1] | Potent activity[6] |
| FLT3-F691L | - | Relatively higher IC50[6] |
| KIT | - | 102[5] |
| AXL | - | 41[6] |
| SYK | 20.8 | 136 |
Note: Direct comparative IC50 values from a single study are limited. Data is compiled from multiple sources and may have been generated under different experimental conditions.
Resistance Mechanisms
A critical aspect of targeted therapy is the emergence of resistance. Both midostaurin and gilteritinib are susceptible to resistance, albeit through different mechanisms.
Midostaurin Resistance:
-
On-target mutations: Secondary point mutations in the FLT3 kinase domain, such as at the N676 residue, can emerge.[8]
-
Off-target mechanisms: Upregulation of compensatory signaling pathways, such as the AXL and RAS/MAPK pathways, can bypass FLT3 inhibition.[9] Overexpression of the FLT3 ligand has also been implicated.[8]
Gilteritinib Resistance:
-
On-target mutations: The "gatekeeper" mutation F691L and other mutations like N701K can disrupt gilteritinib binding.
-
Off-target mechanisms: Activation of parallel signaling pathways, most commonly through mutations in RAS (e.g., NRAS), is a frequent mode of resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to characterize tyrosine kinase inhibitors.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding and displacement of a fluorescently labeled tracer to the kinase of interest.
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound (midostaurin or gilteritinib) in the assay buffer.
-
Prepare a 3X mixture of the FLT3 kinase and a europium-labeled anti-tag antibody in the assay buffer.
-
Prepare a 3X solution of an Alexa Fluor® 647-labeled kinase tracer in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between europium and Alexa Fluor® 647.
-
-
Data Analysis:
-
Calculate the FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Add serial dilutions of midostaurin or gilteritinib to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
-
Western Blotting for FLT3 Signaling
This technique is used to detect changes in the phosphorylation status of FLT3 and its downstream targets.
-
Cell Lysis:
-
Treat AML cells with midostaurin, gilteritinib, or a vehicle control for a specified time (e.g., 2-24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total FLT3, phosphorylated FLT3 (p-FLT3), and downstream signaling proteins (e.g., p-STAT5, p-ERK, p-AKT) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to assess changes in protein phosphorylation.
-
Conclusion
Midostaurin and gilteritinib represent two distinct generations of FLT3 inhibitors with different pharmacological profiles. Midostaurin's multi-kinase activity provides broader signaling inhibition, while gilteritinib offers potent and selective FLT3 targeting, including activity against many resistance-conferring mutations. The choice between these inhibitors depends on the clinical context, with midostaurin established in the frontline setting in combination with chemotherapy and gilteritinib demonstrating efficacy as a monotherapy in the relapsed/refractory setting. Understanding their respective mechanisms of action, kinase inhibition profiles, and resistance pathways is paramount for the continued development of effective therapeutic strategies for FLT3-mutated AML.
References
- 1. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development of PLM-102, a novel dual inhibitor of FLT3 and RET as a new therapeutic option for acute myeloid leukemia. - ASCO [asco.org]
- 7. Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. mayo.edu [mayo.edu]
Validating Midostaurin's Efficacy: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Midostaurin's performance against other alternatives in preclinical animal models for Acute Myeloid Leukemia (AML) and Systemic Mastocytosis (SM). The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Midostaurin, a multi-kinase inhibitor, has emerged as a significant therapeutic agent for specific hematological malignancies. Its efficacy is primarily attributed to its ability to inhibit multiple receptor tyrosine kinases, including FLT3 and KIT, which are often mutated and constitutively activated in AML and SM, respectively.[1][2][3] This guide delves into the preclinical evidence supporting Midostaurin's use, offering a comparative analysis with other therapeutic options.
Midostaurin in Acute Myeloid Leukemia (AML) with FLT3 Mutations
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are prevalent in a significant subset of AML patients and are associated with a poor prognosis.[1] Midostaurin targets both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, leading to the inhibition of downstream signaling pathways that drive leukemic cell proliferation and survival.[1]
Comparative Efficacy in AML Animal Models
Preclinical studies in xenograft models of AML have demonstrated the potent anti-leukemic activity of Midostaurin. In these models, Midostaurin treatment has been shown to significantly reduce tumor burden and prolong the survival of the animals.[4] When compared with other FLT3 inhibitors, Midostaurin has shown a unique profile. While second-generation inhibitors like quizartinib and gilteritinib may exhibit greater potency against FLT3, Midostaurin's broader kinase inhibition profile may offer advantages in certain contexts and in combination therapies.[4][5]
| Drug | Animal Model | Cell Line | Key Findings | Reference |
| Midostaurin | NSG Mice | SKNO-1-luc+ (wt FLT3) | Significantly lowered leukemia burden (P < .0001) and increased median survival (P < .0001). | [4] |
| Midostaurin | NSG Mice | OCI-AML3-luc+ (wt FLT3) | Significantly lowered leukemia burden (P < .0001) and increased median survival (P < .0001). | [4] |
| Midostaurin vs. other FLT3 inhibitors | In vitro | MOLM14 (FLT3-ITD) | Midostaurin effectively suppressed cell growth at submicromolar concentrations. | [4] |
| Midostaurin in combination with ATRA | Mouse Xenograft | AML cells (wt FLT3) | Exhibited significant antitumor activity. | [6] |
Experimental Protocols: AML Xenograft Model
A standard protocol for evaluating the efficacy of Midostaurin in an AML xenograft model is as follows:
-
Cell Line Preparation: Human AML cell lines, such as SKNO-1 or OCI-AML3 engineered to express luciferase (luc+), are cultured under standard conditions.
-
Animal Model: Female immunodeficient mice (e.g., NSG mice, 6-8 weeks old) are used.
-
Cell Inoculation: A suspension of 2 x 10^6 AML cells in 250 µL of PBS is injected intravenously via the tail vein.
-
Baseline Imaging: Three days post-injection, baseline tumor burden is assessed using bioluminescence imaging. Mice are then randomized into treatment and control groups.
-
Drug Administration: Midostaurin is administered daily by oral gavage at a dose of 80-100 mg/kg. The vehicle control group receives the formulation excipients.[4]
-
Monitoring: Tumor burden is monitored weekly using bioluminescence imaging. Animal health and survival are monitored daily.
-
Endpoint Analysis: The primary endpoints are the reduction in tumor burden (measured as total flux of bioluminescence) and overall survival.
Signaling Pathways Targeted by Midostaurin in AML
Midostaurin's mechanism of action in FLT3-mutated AML involves the inhibition of the FLT3 receptor, which in turn blocks several downstream signaling pathways crucial for leukemic cell survival and proliferation. These include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. By inhibiting these pathways, Midostaurin induces cell cycle arrest and apoptosis in leukemic cells.[1][2]
Midostaurin in Systemic Mastocytosis (SM)
Systemic Mastocytosis is a rare disorder characterized by the abnormal proliferation and accumulation of mast cells. A majority of SM patients harbor a mutation in the KIT receptor tyrosine kinase, most commonly the D816V mutation, which leads to its constitutive activation.[1][7] Midostaurin is a potent inhibitor of this mutated KIT receptor.[7][8]
Comparative Efficacy in Systemic Mastocytosis Animal Models
Preclinical evaluation of therapies for systemic mastocytosis has been challenging due to the limited availability of suitable animal models. However, the development of xenograft models using human mast cell lines harboring the KIT D816V mutation has provided a platform to test novel agents.[9] While direct head-to-head preclinical comparisons of Midostaurin with other agents like cladribine and interferon-alpha in animal models of SM are not extensively reported, individual studies have demonstrated the potential of these agents. Midostaurin has been shown to inhibit the proliferation of mast cells in preclinical studies.[9][10]
| Drug | Animal Model | Cell Line | Key Findings | Reference |
| Midostaurin | In vitro | HMC-1.1 (KIT V560G) & HMC-1.2 (KIT V560G, D816V) | Suppressed growth and survival with IC50 values of 50–250 nM. | [10] |
| Cladribine | Clinical Study | Patients with SM | Induced responses in all treated patients. | [11] |
| Interferon-alpha | Clinical Study | Patients with SM | Showed efficacy in a subset of patients. | [12] |
Note: Direct comparative preclinical data for these agents in SM animal models is limited. The table includes clinical findings for cladribine and interferon-alpha for context.
Experimental Protocols: Systemic Mastocytosis Xenograft Model
A potential protocol for evaluating therapies in a systemic mastocytosis xenograft model is as follows:
-
Cell Line: A human mast cell line harboring the KIT D816V mutation (e.g., HMC-1.2) is used.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are utilized.
-
Cell Inoculation: A subcutaneous injection of the mast cell line is administered to the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized to receive Midostaurin (or other test agents) or vehicle control.
-
Endpoint Analysis: The primary endpoint is the inhibition of tumor growth. Secondary endpoints can include analysis of mast cell infiltration in various organs.
Signaling Pathways Targeted by Midostaurin in Systemic Mastocytosis
In systemic mastocytosis, Midostaurin's primary target is the constitutively active KIT D816V mutant receptor. Inhibition of KIT leads to the downregulation of downstream signaling pathways, including the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways, which are critical for mast cell proliferation and survival.[7][8]
Conclusion
Preclinical animal models provide crucial validation for the efficacy of therapeutic agents like Midostaurin. In AML with FLT3 mutations, Midostaurin demonstrates significant anti-leukemic activity, both as a single agent and in combination with chemotherapy. While more potent FLT3 inhibitors are available, Midostaurin's multi-targeted nature may offer distinct advantages. In systemic mastocytosis, Midostaurin effectively targets the key driver mutation, KIT D816V, inhibiting mast cell proliferation. Further head-to-head preclinical studies, particularly in systemic mastocytosis, are warranted to better delineate the comparative efficacy of Midostaurin against other therapeutic options. This guide serves as a foundational resource for researchers designing and interpreting preclinical studies in these hematological malignancies.
References
- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]
- 4. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Combination of midostaurin and ATRA exerts dose-dependent dual effects on acute myeloid leukemia cells with wild type FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA Approval Summary: Midostaurin for the Treatment of Advanced Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Midostaurin: a magic bullet that blocks mast cell expansion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cladribine therapy for systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Figure 1 from Cladribine therapy for systemic mastocytosis. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Commercial Midostaurin Standards
For scientists and drug development professionals, the quality and consistency of research-grade small molecules are paramount to achieving reproducible and reliable experimental results. Midostaurin, a multi-kinase inhibitor, is a critical tool in the study of various cancers, particularly Acute Myeloid Leukemia (AML) and advanced systemic mastocytosis. This guide provides an objective comparison of commercially available Midostaurin standards, offering supporting data and detailed experimental protocols to aid researchers in selecting the most suitable product for their needs.
Overview of Midostaurin
Midostaurin is a potent inhibitor of multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene, receptor tyrosine kinase (KIT).[1] Mutations in these kinases are known drivers in several hematological malignancies. By targeting these and other kinases such as VEGFR2 and PDGFR, Midostaurin disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/Akt/mTOR, Ras/Raf/MEK/ERK, and STAT5a pathways.[2] The reliability of in vitro and in vivo studies heavily depends on the purity, stability, and biological activity of the Midostaurin standard used.
Comparative Analysis of Commercial Midostaurin Standards
Sourcing high-quality Midostaurin is crucial for experimental success. Below is a comparison of Midostaurin standards from prominent suppliers. While direct head-to-head comparative studies are not publicly available, this guide compiles information from Certificates of Analysis (CoA) and product datasheets to provide a baseline for comparison. Researchers are encouraged to request lot-specific CoAs from suppliers before purchase.
Table 1: Physical and Chemical Properties of Commercial Midostaurin Standards
| Supplier | Catalog Number | Purity (by HPLC) | Appearance | Formulation |
| MedChemExpress | HY-10230R | 99.78% (Lot: 885435) | Crystalline solid | Provided as a solid |
| Selleck Chemicals | S8064 | 99.98% (Batch: S806401) | Crystalline solid | Provided as a solid |
| Cayman Chemical | 10459 | Information not readily available on product page; CoA required | Solid | Provided as a solid |
| Tocris Bioscience | 3356 | Information not readily available on product page; CoA required | Off-white solid | Provided as a solid |
Table 2: Biological Activity and Stability of Commercial Midostaurin Standards
| Supplier | Reported IC50 Values | Storage Conditions | Stability |
| MedChemExpress | 22-500 nM for various kinases (PKCα/β/γ, Syk, Flk-1, Akt, PKA, c-Kit, c-Fgr, c-Src, FLT3, PDGFRβ, VEGFR1/2) | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | Stable under recommended storage conditions |
| Selleck Chemicals | 80-500 nM for various kinases (PKCα/β/γ, Syk, Flk-1, Akt, PKA, c-Kit, c-Fgr, c-Src, FLT3, PDFRβ, VEGFR1/2) | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | Stable under recommended storage conditions; can be shipped at room temperature |
| Cayman Chemical | 80-500 nM for various kinases (PKC isoforms, Syk, FLK1, Akt, PKA, c-Kit, C-Fgr, c-Src, FLT3, PDFRβ, VEGFR1, and VEGFR2) | -20°C | ≥ 4 years |
| Tocris Bioscience | Not specified on product datasheet | Store at -20°C | Information not readily available on product page |
Note: IC50 values are dependent on the specific assay conditions and may vary between laboratories.
Experimental Protocols for Standard Evaluation
To ensure the quality and consistency of a purchased Midostaurin standard, researchers can perform a series of validation experiments. Below are detailed protocols for assessing the purity and biological activity of Midostaurin.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from published methods for the analysis of Midostaurin.
Objective: To determine the purity of a Midostaurin standard by assessing the area percentage of the main peak.
Materials:
-
Midostaurin standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium formate
-
C18 reverse-phase HPLC column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a 40 mM ammonium formate solution in water. The mobile phase will be a gradient of this buffer and acetonitrile.
-
Standard Solution Preparation: Accurately weigh and dissolve the Midostaurin standard in a suitable solvent (e.g., DMSO) to create a stock solution of 1 mg/mL. Further dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 40 mM Ammonium Formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to ensure separation of Midostaurin from any impurities.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 293 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solution into the HPLC system and record the chromatogram.
-
Data Interpretation: Calculate the purity by determining the area percentage of the Midostaurin peak relative to the total area of all peaks in the chromatogram. A high-purity standard should exhibit a single major peak with minimal to no impurity peaks.
In Vitro Kinase Inhibition Assay (FLT3)
This protocol outlines a general method for assessing the inhibitory activity of Midostaurin against its primary target, FLT3, using a commercially available kinase assay kit.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Midostaurin against FLT3 kinase.
Materials:
-
Midostaurin standard
-
Recombinant human FLT3 kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
Kinase assay buffer
-
Kinase assay detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the Midostaurin standard in kinase assay buffer.
-
Kinase Reaction:
-
Add the diluted Midostaurin or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the FLT3 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 1 hour).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the detection reagent as per the kit instructions.
-
Allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the Midostaurin concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation and Apoptosis Assay
This protocol uses the FLT3-mutant AML cell line MOLM-13 to assess the biological activity of Midostaurin in a cellular context.
Objective: To evaluate the effect of Midostaurin on the proliferation and induction of apoptosis in MOLM-13 cells.
Materials:
-
Midostaurin standard
-
MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Apoptosis detection kit (e.g., Annexin V-FITC Apoptosis Detection Kit)
-
96-well cell culture plates
-
Luminometer and flow cytometer
Procedure:
-
Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/mL.
-
Treatment: Treat the cells with a serial dilution of Midostaurin or vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assessment:
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence to determine the number of viable cells.
-
Calculate the IC50 for cell proliferation.
-
-
Apoptosis Assessment:
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Visualizing Midostaurin's Mechanism and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway targeted by Midostaurin and a typical experimental workflow for its evaluation.
Caption: Midostaurin inhibits FLT3/KIT signaling pathways.
Caption: Workflow for evaluating commercial Midostaurin standards.
Conclusion
The selection of a high-quality Midostaurin standard is a critical first step in ensuring the validity of experimental data. While this guide provides a comparative overview based on available information, it is essential for researchers to perform their own validation experiments. By following the detailed protocols for assessing purity and biological activity, scientists can confidently select a commercial Midostaurin standard that meets the rigorous demands of their research.
References
Midostaurin in FLT3-Mutated Acute Myeloid Leukemia: A Comparative Analysis of Efficacy in ITD versus TKD Mutations
For Immediate Release
Basel, Switzerland – November 7, 2025 – A comprehensive analysis of clinical trial data reveals distinct efficacy profiles for midostaurin in the treatment of Acute Myeloid Leukemia (AML) characterized by FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) versus tyrosine kinase domain (TKD) mutations. This guide provides a detailed comparison of midostaurin's performance in these two patient populations, supported by experimental data from the pivotal RATIFY trial, to inform researchers, scientists, and drug development professionals.
Introduction to FLT3 Mutations and Midostaurin
FLT3 mutations are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[1] These mutations are broadly classified into two types: internal tandem duplications (ITD) within the juxtamembrane domain, and point mutations in the tyrosine kinase domain (TKD).[2] Both mutation types lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.[2][3] FLT3-ITD mutations, present in about 23% of AML cases, are generally associated with a poorer prognosis than FLT3-TKD mutations, which occur in roughly 7% of patients.[4][5]
Midostaurin is a multi-kinase inhibitor that targets both FLT3-ITD and FLT3-TKD mutations, in addition to other kinases involved in AML pathogenesis.[5][6] Its approval for newly diagnosed FLT3-mutated AML, in combination with standard chemotherapy, was a significant advancement in the targeted therapy of this disease.[4]
Comparative Efficacy of Midostaurin in FLT3-ITD vs. FLT3-TKD AML
The landmark RATIFY (CALGB 10603) trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy of adding midostaurin to standard chemotherapy in patients with newly diagnosed FLT3-mutated AML.[5][7] The study stratified patients based on the type of FLT3 mutation: FLT3-ITD with a low allelic ratio, FLT3-ITD with a high allelic ratio, and FLT3-TKD.[6][8]
Quantitative Analysis of Clinical Outcomes
The following tables summarize the key efficacy data from the RATIFY trial and its sub-analyses, comparing the outcomes for patients treated with midostaurin versus placebo in the FLT3-ITD and FLT3-TKD subgroups.
Table 1: Overall Survival (OS) and Event-Free Survival (EFS) in the RATIFY Trial
| Outcome | FLT3 Mutation Subgroup | Midostaurin + Chemo | Placebo + Chemo | Hazard Ratio (95% CI) | P-value | Citation |
| Median Overall Survival | Overall FLT3-mutated | 74.7 months | 25.6 months | 0.78 (0.63-0.96) | 0.009 | [7] |
| 4-Year Overall Survival | Overall FLT3-mutated | 51.4% | 44.3% | Not Reported | 0.009 | [9] |
| Median Event-Free Survival | Overall FLT3-mutated | 8.2 months | 3.0 months | 0.80 (0.66-0.97) | 0.002 | [10] |
| 5-Year Event-Free Survival | FLT3-TKD | 45.2% | 30.1% | 0.66 (0.45-0.99) | 0.044 | [5][11] |
| 5-Year Overall Survival | FLT3-TKD | 65.9% | 58.0% | 0.74 (0.44-1.23) | 0.244 | [5][11] |
Table 2: Complete Remission (CR) Rates
| Outcome | FLT3 Mutation Subgroup | Midostaurin + Chemo | Placebo + Chemo | P-value | Citation |
| CR within 60 days | Overall FLT3-mutated | 58.9% | 53.5% | 0.15 | [7][8] |
| CR after induction | FLT3-TKD | 68.6% | 60.0% | 0.321 | [5][11] |
A sub-analysis of the RATIFY trial focusing on the 163 patients with FLT3-TKD mutations showed that midostaurin significantly improved 5-year event-free survival (EFS) compared to placebo (45.2% vs 30.1%, P=0.044).[5][11] However, the difference in 5-year overall survival (OS) was not statistically significant in this subgroup (65.9% vs 58.0%, P=0.244).[5][11] The benefit of midostaurin on OS and EFS was consistent across all FLT3 mutation subgroups in the overall trial analysis.[7]
Signaling Pathways and Mechanism of Action
FLT3 is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling pathways crucial for cell survival and proliferation, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[2][12] Both FLT3-ITD and FLT3-TKD mutations result in ligand-independent, constitutive activation of these pathways.[2]
Midostaurin functions as a competitive inhibitor at the ATP-binding site of the FLT3 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[3] This inhibition ultimately leads to decreased proliferation and survival of leukemic cells.
Experimental Protocols
A summary of the key experimental methodologies employed in the RATIFY trial is provided below.
FLT3 Mutation Analysis
Patients enrolled in the RATIFY trial were screened for FLT3 mutations.[11] The trial protocol specified the use of a polymerase chain reaction (PCR)-based assay to detect both FLT3-ITD and FLT3-TKD mutations.[8][12] The allelic ratio of FLT3-ITD was also determined to stratify patients into high and low mutation burden groups.[8]
Minimal Residual Disease (MRD) Assessment
While not a primary endpoint of the initial RATIFY publication, the assessment of minimal residual disease (MRD) is a critical component in modern AML clinical trials for evaluating the depth of remission and predicting relapse. Standardized methods for MRD assessment in AML, as recommended by the European LeukemiaNet (ELN), include multiparameter flow cytometry (MFC) and quantitative real-time polymerase chain reaction (qPCR).[13] MFC identifies leukemic cells based on aberrant immunophenotypes, while qPCR is used for specific molecular targets like NPM1 mutations.[13]
Conclusion
Midostaurin, in combination with standard chemotherapy, has demonstrated a significant survival benefit for patients with newly diagnosed FLT3-mutated AML. The clinical benefit extends to patients with both FLT3-ITD and FLT3-TKD mutations. While the improvement in event-free survival is statistically significant in the FLT3-TKD subgroup, the overall survival benefit was not as pronounced as in the broader FLT3-mutated population in the sub-analysis. These findings underscore the importance of molecular subtyping in AML and highlight the role of targeted therapies like midostaurin in improving patient outcomes. Further research is warranted to explore strategies to enhance the efficacy of FLT3 inhibitors, particularly in the context of different mutation subtypes and in combination with other novel agents.
References
- 1. How MRD Assessment May Help Guide Treatment Selection for Patients With AML - The ASCO Post [ascopost.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Minimal/measurable residual disease in AML: a consensus document from the European LeukemiaNet MRD Working Party - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Multikinase Inhibitor Midostaurin in Newly Diagnosed AML Patients with FLT3 Mutations: Results of the CALGB 10603/RATIFY Trial - Conference Correspondent [conference-correspondent.com]
- 6. novartis.com [novartis.com]
- 7. Midostaurin reduces relapse in FLT3-mutant acute myeloid leukemia: the Alliance CALGB 10603/RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sbovnjv.bar [sbovnjv.bar]
- 9. CALGB 10603/RATIFY 10-year follow-up: Midostaurin vs placebo plus intensive chemotherapy in newly diagnosed FLT3-mutated AML [aml-hub.com]
- 10. Alliance - [allianceforclinicaltrialsinoncology.org]
- 11. Upfront Treatment of FLT3-Mutated AML: A Look Back at the RATIFY Trial and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. 2021 Update on MRD in acute myeloid leukemia: a consensus document from the European LeukemiaNet MRD Working Party - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Landscape of Midostaurin in Acute Myeloid Leukemia (AML): An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Midostaurin, a multi-targeted kinase inhibitor, has become a cornerstone in the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). Its clinical efficacy is often enhanced when used in combination with other anti-leukemic agents. This guide provides a comparative overview of the in vitro synergistic effects of midostaurin with various classes of AML drugs, supported by experimental data and detailed protocols to aid in future research and drug development endeavors.
Quantitative Analysis of Midostaurin Synergy
The synergistic potential of midostaurin has been evaluated in combination with standard chemotherapy agents, targeted inhibitors, and hypomethylating agents across various AML cell lines. The primary metric for quantifying synergy is the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2]
Midostaurin in Combination with Targeted Inhibitors
The synergy between midostaurin and the BCL-2 inhibitor venetoclax is particularly noteworthy. Studies have demonstrated potent synergistic induction of apoptosis in FLT3-ITD positive AML cell lines, such as MOLM-13 and MV4-11, as well as in primary patient samples.[3][4]
| Cell Line/Sample Type | Combination Drug | Metric | Value | Reference |
| MOLM-13 (FLT3-ITD) | Venetoclax | CI | < 1 (Synergistic) | [3][4] |
| MV4-11 (FLT3-ITD) | Venetoclax | CI | < 1 (Synergistic) | [3][4] |
| Primary AML Patient Samples (FLT3-mutated) | Venetoclax | CI | < 1 (Synergistic) | [3][4] |
| Kasumi-1 (c-KIT mutated) | Venetoclax | CI | < 1 (Synergistic) | [5] |
Midostaurin in Combination with Chemotherapy and Other Agents
Preclinical studies have shown that midostaurin can work synergistically with conventional chemotherapy agents.[6][7] However, the nature of the interaction can be cell-line dependent.
| Cell Line | Combination Drug | Effect | Reference |
| MOLM-14 (FLT3-mutant) | 5-azacytidine | Synergistic | [8] |
| MOLM-14 (FLT3-mutant) | Daunorubicin | Synergistic | [8] |
| OCI-AML3 (FLT3-wild type) | Cytarabine (Ara-C) | Antagonistic | [8] |
| OCI-AML3 (FLT3-wild type) | Daunorubicin | Antagonistic | [8] |
| NOMO-1 (FLT3-wild type) | Cytarabine (Ara-C) | Antagonistic | [8] |
| NOMO-1 (FLT3-wild type) | Daunorubicin | Antagonistic | [8] |
Signaling Pathways of Synergistic Interactions
The molecular mechanisms underlying the synergy of midostaurin with other agents are multifaceted, often involving the targeting of complementary survival pathways.
Midostaurin and Venetoclax Synergy Pathway
The combination of midostaurin and venetoclax exemplifies a potent synergistic mechanism. Midostaurin, by inhibiting FLT3, leads to the downregulation of the anti-apoptotic protein Mcl-1.[9] Venetoclax directly inhibits another anti-apoptotic protein, BCL-2. The simultaneous inhibition of both Mcl-1 and BCL-2 leads to the liberation of pro-apoptotic proteins like BIM, triggering a robust apoptotic response.[3] Furthermore, midostaurin prevents the venetoclax-induced upregulation of phospho-ERK (p-ERK), a key signaling molecule in a resistance pathway.[9][10]
Caption: Midostaurin and Venetoclax synergistic pathway.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of in vitro synergy studies.
Cell Culture and Drug Preparation
-
Cell Lines: AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Primary Samples: Primary AML blasts are isolated from patient bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Drug Solutions: Midostaurin and other drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the desired concentrations in culture medium for experiments. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
Cell Viability and Synergy Analysis
This workflow outlines the process of determining the synergistic effect of drug combinations on AML cell viability.
Caption: Workflow for cell viability and synergy analysis.
-
Protocol: Cell Viability Assay (MTT Assay)
-
Seed AML cells in a 96-well plate at a density of 1x10^4 to 5x10^4 cells per well in 100 µL of culture medium.
-
Add drugs singly and in combination at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat AML cells with midostaurin, the combination drug, or vehicle control for 24-48 hours.
-
Harvest and wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[6]
-
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of key proteins involved in signaling pathways.
-
Protocol:
-
After drug treatment, lyse the AML cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Mcl-1, BCL-2, p-ERK, total ERK, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
This guide provides a foundational understanding of the synergistic interactions of midostaurin with other AML drugs in vitro. The provided data and protocols are intended to facilitate further research into optimizing combination therapies for AML.
References
- 1. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mythreyaherbal.com [mythreyaherbal.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell viability assay [bio-protocol.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Bcl-2 Synergistically Enhances the Antileukemic Activity of Midostaurin and Gilteritinib in Preclinical Models of FLT3-mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Combination of Venetoclax and Midostaurin Efficiently Suppressed Relapsed t(8;21)Acute Myeloid Leukemia With Mutant KIT After Failure of Venetoclax Plus Azacitidine Treatment [frontiersin.org]
Head-to-Head Comparison: Midostaurin vs. Sorafenib in Kinase Inhibition
A Guide for Researchers and Drug Development Professionals
Midostaurin and Sorafenib are both multi-kinase inhibitors that have been extensively studied, particularly in the context of hematological malignancies like Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations. While both drugs inhibit a range of kinases, their specific targets, mechanisms of action, and clinical applications differ significantly. This guide provides an objective, data-driven comparison to inform research and development decisions.
Mechanism of Action: A Tale of Two Inhibitor Types
Midostaurin and Sorafenib are classified as Type I and Type II kinase inhibitors, respectively, based on their binding mode to the FLT3 receptor. This fundamental difference dictates their activity spectrum against various FLT3 mutations.
-
Midostaurin (Type I Inhibitor): Binds to the FLT3 receptor in its active conformation. This allows it to inhibit both FLT3 internal tandem duplication (ITD) mutations and mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation.[1][2]
-
Sorafenib (Type II Inhibitor): Binds to the FLT3 receptor only in its inactive conformation.[1] Consequently, it is effective against FLT3-ITD but generally not against TKD mutations that favor the active receptor state.[1][2]
Beyond FLT3, both are broad-spectrum inhibitors. Midostaurin also targets KIT and SYK, among others, which may contribute to its efficacy.[3][4] Sorafenib's targets include VEGFR, PDGFR, and RAF kinases, implicating it in anti-angiogenic and anti-proliferative pathways beyond FLT3 inhibition.[3][5]
Preclinical Efficacy: In Vitro Potency
Head-to-head in vitro studies highlight Midostaurin's superior potency against certain FLT3 mutations, particularly TKD and resistance-conferring mutations.
| Cell Line / Mutation | Drug | IC50 (nM) | Reference |
| Ba/F3-FLT3-D835Y | Midostaurin | 1.5 | [2] |
| Sorafenib | 210 | [2] | |
| Ba/F3-FLT3-ITD+F691L | Midostaurin | 19 | [2] |
| Sorafenib | 1300 | [2] |
IC50: Half maximal inhibitory concentration. Lower values indicate higher potency.
Clinical Efficacy: Trial Data Overview
Clinical trial data provide the most critical comparison points. Midostaurin is the only FLT3 inhibitor approved for frontline use in combination with chemotherapy in newly diagnosed FLT3-mutated AML, based on a significant overall survival benefit shown in the RATIFY trial.[1] Sorafenib has not demonstrated a similar benefit in the frontline setting but has shown efficacy as a post-allogeneic hematopoietic cell transplantation (allo-HCT) maintenance therapy.[6][7]
| Trial / Study | Patient Population | Treatment Arms | Primary Endpoint | Key Results |
| RATIFY (Phase III) [1] | Newly diagnosed FLT3-mutated AML (18-59 yrs) | Midostaurin + Standard Chemotherapy (n=360) vs. Placebo + Standard Chemotherapy (n=357) | Overall Survival (OS) | 4-year OS: 51.4% (Midostaurin) vs. 44.3% (Placebo). HR=0.78, p=0.009. |
| ALLG AMLM12 (Phase II) [6] | Newly diagnosed FLT3-ITD AML (<65 yrs) | Sorafenib + Intensive Chemotherapy (n=49) vs. Placebo + Intensive Chemotherapy (n=49) | Event-Free Survival (EFS) | 2-year EFS: 47.9% (Sorafenib) vs. 45.4% (Placebo). HR=0.87, p=0.61 (Not significant). |
| Retrospective Study [8][9][10] | FLT3+ AML post-allo-HCT | Sorafenib maintenance (n=23) vs. Midostaurin maintenance (n=18) | Overall Survival (OS) | Univariate analysis showed Sorafenib predicted longer OS compared to Midostaurin. |
| Meta-analysis [11] | FLT3-mutated AML | Sorafenib vs. Placebo (across multiple trials) | Overall Survival (OS) | Statistically significant improvement in OS for Sorafenib. RR=2.26, p=0.003. |
Safety and Tolerability
Both agents are associated with significant side effects that require careful management. Discontinuation due to adverse events is a relevant clinical challenge.
| Adverse Event Profile | Midostaurin | Sorafenib |
| Common AEs | Rash, Nausea, Vomiting, Diarrhea, Febrile Neutropenia.[12][13] | Diarrhea, Rash, Fatigue, Hand-foot skin reaction, Hypertension.[11][14] |
| Discontinuation Rate | In a post-transplant study (combined with Sorafenib), 17% of patients stopped TKI therapy due to adverse events.[8][9] | In the SORAML trial, grade 3 or higher adverse events were frequent.[6] A meta-analysis showed no benefit over placebo for hematological and GI side effects.[11] |
Mechanisms of Resistance
Resistance is a major challenge for all targeted therapies. The pathways to resistance differ between Midostaurin and Sorafenib, reflecting their distinct mechanisms of action.
-
Midostaurin Resistance: Can occur through the upregulation of anti-apoptotic proteins like Mcl-1, allowing cancer cells to evade drug-induced cell death.[1]
-
Sorafenib Resistance: Often develops through the acquisition of secondary point mutations in the FLT3-TKD, which prevent the drug from binding effectively.[15] Activation of alternative signaling pathways like PI3K/Akt and JAK-STAT can also confer resistance.[14]
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol outlines a standard method for determining the IC50 values of kinase inhibitors against leukemia cell lines.
-
Cell Culture: Culture human AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere or stabilize for 12-24 hours.
-
Drug Preparation: Prepare stock solutions of Midostaurin and Sorafenib (e.g., 10 mM in DMSO). Create a series of 2x concentrated serial dilutions in culture media.
-
Drug Treatment: Add 100 µL of the 2x drug dilutions to the corresponding wells to achieve the final desired concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Viability Assessment:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or XTT reagent to each well.
-
Incubate for 2-4 hours. For MTT, a solubilizing agent (e.g., acidic isopropanol) must be added to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
References
- 1. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in elucidating the mechanisms of Sorafenib resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Frontiers | Sorafenib maintenance in FLT3-ITD mutated AML after allogeneic HCT: a real-world, single-center experience [frontiersin.org]
- 8. Post-transplantation maintenance with sorafenib or midostaurin for FLT3 positive AML patients - a multicenter retrospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Sorafenib Demonstrates Survival Benefit in AML, More Safety Data Needed | Blood Cancers Today [bloodcancerstoday.com]
- 12. youtube.com [youtube.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Midostaurin (Standard) proper disposal procedures
Midostaurin is a targeted therapy drug, and as a cytotoxic agent, requires specialized handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2][3][4] Adherence to all applicable federal, state, and local regulations is mandatory for the disposal of Midostaurin and any associated contaminated materials.[5][6]
The primary principle for managing laboratory waste is to have a disposal plan in place before beginning any work with the chemical.[7]
Immediate Safety and Handling for Disposal
Before initiating disposal procedures, it is crucial to handle Midostaurin with appropriate personal protective equipment (PPE) to minimize exposure.
-
Personnel Protection : Always use full personal protective equipment, including chemical-resistant gloves (double-gloving is recommended), a protective gown, and eye/face protection.[1][5][8][9] Gloves should be powder-free and comply with ASTM standard D-6978-(05)-13; nitrile, neoprene, or latex are suitable materials, but vinyl gloves should not be used.[1][10]
-
Ventilation : Conduct all handling and disposal activities in a well-ventilated area or a designated containment enclosure to avoid the inhalation of dust or aerosols.[5][8]
-
Spill Management : In case of a spill, prevent further leakage and keep the product away from drains or water courses.[5][8] Absorb spills with an inert, liquid-binding material and decontaminate surfaces.[5][8] Treat all spill cleanup materials as hazardous waste.
Step-by-Step Disposal Protocol for Laboratory Settings
-
Waste Identification and Segregation :
-
Identify all materials contaminated with Midostaurin. This includes unused or expired drug product, solutions, contaminated labware (e.g., vials, syringes, pipette tips), cleaning materials, and contaminated PPE.[1]
-
Do not mix Midostaurin waste with other chemical waste streams unless compatibility has been confirmed.[7]
-
Segregate Midostaurin waste into specifically labeled, sealed, and leak-proof cytotoxic waste containers.[3][11] These containers should be clearly marked with the words "Hazardous Waste" or "Cytotoxic Waste" and the accumulation start date.[11]
-
-
Container Management :
-
Primary Waste : For unused or expired Midostaurin in its original packaging, it is best to dispose of it in that container, placed within a larger, labeled hazardous waste container.[7]
-
Contaminated Materials : Place all contaminated items, such as gloves, gowns, and labware, into a sealable bag (double-bagging is recommended) before placing them into the designated cytotoxic waste container.[3]
-
Empty Packaging : The disposal of empty primary containers and contaminated secondary packaging must follow the same procedures as the drug itself.[5][6] A dedicated cytotoxic waste receptacle should be available in the unpacking area for this purpose.[10]
-
-
Final Disposal Method :
-
The recommended method of disposal for Midostaurin is through a licensed hazardous material disposal company.[6]
-
Incineration in a facility equipped with an afterburner and scrubber is an appropriate destruction method.[6]
-
Never dispose of Midostaurin waste down the drain or in regular trash, as this can lead to environmental contamination.[5][12][13]
-
Disposal Options Summary
The following table summarizes the primary disposal pathways for Midostaurin in a professional laboratory setting.
| Disposal Pathway | Description | Key Requirements |
| Licensed Hazardous Waste Contractor | The most common and recommended method. A certified company collects, transports, and disposes of the cytotoxic waste. | Waste must be properly segregated, packaged in approved containers, and clearly labeled according to regulatory standards.[3][6][11] |
| High-Temperature Incineration | Thermal destruction of the chemical waste at a permitted facility. | Must be performed in an incinerator equipped with an afterburner and scrubber to handle potentially hazardous emissions.[6] |
| Return to Supplier/Manufacturer | Some programs may exist for returning unused products. | Inquire with the manufacturer or supplier for potential take-back programs. Unused capsules from clinical settings should be returned to the hospital's cancer team.[14] |
Note: No specific experimental protocols for the disposal of Midostaurin were found in the search results, as disposal is a regulated waste management process rather than a scientific experiment.
Midostaurin Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Midostaurin waste in a laboratory environment.
Caption: Workflow for the safe disposal of Midostaurin waste.
References
- 1. creod.on.ca [creod.on.ca]
- 2. kingstonhsc.ca [kingstonhsc.ca]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 5. abmole.com [abmole.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. leegov.com [leegov.com]
- 12. oncolink.org [oncolink.org]
- 13. fishersci.com [fishersci.com]
- 14. Midostaurin | Macmillan Cancer Support [macmillan.org.uk]
Personal protective equipment for handling Midostaurin (Standard)
Comprehensive Safety and Handling Protocol for Midostaurin
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Midostaurin. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
I. Personal Protective Equipment (PPE)
When handling Midostaurin, appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1][2][3][4] The following table summarizes the required PPE for various activities involving Midostaurin.
| Activity | Required Personal Protective Equipment |
| Handling Intact Capsules | - Single pair of chemotherapy-tested gloves (ASTM D6978 rated)[5][6] - Disposable gown - Safety glasses with side shields |
| Opening Capsules or Compounding | - Double pair of chemotherapy-tested gloves (ASTM D6978 rated)[7][8] - Disposable, low-permeability gown - Safety glasses with side shields or a full-face shield[9] - NIOSH-approved N95 or higher respirator[4] |
| Spill Cleanup | - Double pair of chemotherapy-tested gloves (ASTM D6978 rated)[8] - Disposable, low-permeability gown - Safety glasses with side shields and a full-face shield[9] - NIOSH-approved N95 or higher respirator for powders[4] |
| Waste Disposal | - Single pair of chemotherapy-tested gloves (ASTM D6978 rated)[5][6][7] - Disposable gown - Safety glasses with side shields |
II. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Handling of Intact Capsules:
-
Designated Area: Conduct all handling of Midostaurin in a designated area with limited traffic, such as a laboratory bench or a biological safety cabinet (BSC).
-
Hand Hygiene: Wash hands thoroughly with soap and water before donning and after removing PPE.
-
Donning PPE: Put on a disposable gown, followed by a single pair of chemotherapy-tested gloves. Ensure gloves overlap the cuffs of the gown. Don safety glasses.
-
Handling: Carefully handle the capsules to avoid accidental crushing or opening.
-
Doffing PPE: Remove PPE in the following order to prevent cross-contamination: gloves, gown, and then safety glasses. Dispose of gloves and gown in a designated hazardous waste container.
B. Opening Capsules or Compounding (if necessary):
Note: Opening capsules is not recommended. If required for experimental protocols, it must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator.
-
Engineering Controls: Ensure the BSC is operating correctly.
-
Donning PPE: Put on a disposable gown, two pairs of chemotherapy-tested gloves (one pair under the gown cuff, the second pair over), a NIOSH-approved N95 respirator, and a full-face shield.
-
Procedure: Carefully open the capsule within the BSC, minimizing the generation of dust.
-
Doffing PPE: After completing the task, remove the outer pair of gloves and dispose of them. Then, remove the face shield, gown, and the inner pair of gloves, disposing of them in a designated hazardous waste container.
III. Spill Management Plan
In the event of a Midostaurin spill, immediate and proper cleanup is crucial to prevent exposure and contamination.[10][11][12][13]
A. Small Spill (less than 5g of powder from a broken capsule):
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Put on a full set of spill cleanup PPE as detailed in the table above.
-
Containment: Gently cover the spill with damp absorbent pads to avoid aerosolizing the powder.
-
Cleanup: Carefully wipe the area from the outer edge of the spill inward. Place all contaminated materials into a designated hazardous waste bag.
-
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water.
-
Doffing and Disposal: Remove PPE and dispose of it in the hazardous waste bag. Seal the bag and place it in the designated hazardous waste container.
B. Large Spill (more than 5g or multiple broken capsules):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Secure the area and post warning signs.
-
Contact Safety Officer: Notify the designated laboratory safety officer or emergency response team.
-
Cleanup: Only trained personnel with appropriate respiratory protection should perform the cleanup, following established institutional procedures for large hazardous drug spills.
IV. Disposal Plan
All Midostaurin waste is considered hazardous pharmaceutical waste and must be disposed of according to institutional and regulatory guidelines.[14][15][16][17]
A. Waste Segregation:
-
Trace Waste: Items contaminated with small amounts of Midostaurin (e.g., used gloves, gowns, empty blister packs) should be placed in a designated, labeled, and sealed hazardous waste container (often a yellow or black bin).
-
Bulk Waste: Unused or expired Midostaurin capsules, or grossly contaminated materials from a spill, are considered bulk hazardous waste and must be disposed of in a designated black hazardous waste container.
B. Disposal Procedure:
-
Container Labeling: Ensure all waste containers are clearly labeled as "Hazardous Pharmaceutical Waste" and include the contents.
-
Secure Storage: Store waste containers in a secure, designated area away from general laboratory traffic.
-
Licensed Disposal: Arrange for the collection and disposal of hazardous waste by a licensed and certified hazardous waste management company.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of pharmaceutical waste.[16][18]
Visual Workflow for Handling Midostaurin
The following diagram illustrates the standard workflow for safely handling Midostaurin in a laboratory setting.
Caption: Workflow for handling Midostaurin, including spill response.
References
- 1. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 2. simplivia.com [simplivia.com]
- 3. Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs - IAM Union [goiam.org]
- 4. cdc.gov [cdc.gov]
- 5. store.astm.org [store.astm.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. assets.medline.eu [assets.medline.eu]
- 9. 3m.com [3m.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. england.nhs.uk [england.nhs.uk]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. How to safely clean up a chemotherapy or hazardous drug spill - Pharma ChoicePharma Choice [pharma-choice.com]
- 14. news.ashp.org [news.ashp.org]
- 15. iwaste.epa.gov [iwaste.epa.gov]
- 16. epa.gov [epa.gov]
- 17. Hazardous Waste Compliance In Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. luriechildrens.org [luriechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
